molecular formula C11H13NO4 B7780624 L-Aspartic acid 4-benzyl ester CAS No. 25248-99-1

L-Aspartic acid 4-benzyl ester

Número de catálogo: B7780624
Número CAS: 25248-99-1
Peso molecular: 223.22 g/mol
Clave InChI: VGALFAWDSNRXJK-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Asp(OBzl)-OH, also known as L-Aspartic acid 4-benzyl ester or β-Benzyl L-aspartate, is a crucial protected amino acid derivative used extensively as a building block in solid-phase and solution-phase peptide synthesis . The compound features a benzyl (Bzl) ester protecting group specifically on the beta-carboxyl side chain of L-aspartic acid . This protection is vital for preventing undesired side reactions during the coupling steps of peptide assembly, ensuring high yield and purity of the target peptide . Its primary research value lies in the synthesis of complex peptides and proteins for studying protein-protein interactions, enzyme-substrate relationships, and structure-activity correlations . Researchers also utilize H-Asp(OBzl)-OH in the development of peptide-based pharmaceuticals, peptide mimetics, and in bioconjugation for targeted delivery or diagnostic purposes . This compound is typically used in its N-α-protected forms (e.g., with Boc or Fmoc groups) to be incorporated into a growing peptide chain . The benzyl protecting group is stable under a wide range of synthetic conditions but can be cleanly removed using strong acids or catalytic hydrogenation upon completion of the peptide assembly . Key Chemical Properties: • CAS Number: 2177-63-1 • Molecular Formula: C₁₁H₁₃NO₄ • Molecular Weight: 223.22-223.23 g/mol • Appearance: White to off-white crystalline powder • Storage: Store in a cool, dry place (2-8°C), protect from light and moisture Attention: This product is for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-99-1
Record name Poly(β-benzyl L-aspartate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101347319
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-63-1, 25248-99-1
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Benzyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-beta-benzyl-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phenylmethyl) hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen β-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BENZYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Aspartic acid 4-benzyl ester chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester

Introduction

This compound, also known as β-Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.[1] It serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. Its unique structure, featuring a benzyl ester protecting the side-chain carboxyl group, makes it particularly valuable in peptide synthesis, drug development, and biochemical research.[2][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a white crystalline powder.[3] The presence of the benzyl group enhances its stability and solubility in organic solvents, facilitating its use in various reaction conditions.[2]

Quantitative Data Summary
PropertyValue
Molecular Formula C11H13NO4[3][4][5]
Molecular Weight 223.23 g/mol [1][6]
Melting Point 196-208 °C[3]; ~225 °C (decomposes)[7]
Boiling Point 413.1 °C at 760 mmHg[8]
Density 1.283 g/cm³[8]
Appearance White to off-white solid/crystalline powder[3][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Insoluble in water.[7]
Optical Rotation [α]D20 = +26 ± 2º (c=1 in 1N HCl)[3]
CAS Number 2177-63-1[1][4][7]
Chemical Structure

The structure of this compound consists of an L-aspartic acid core where the side-chain (beta) carboxyl group is esterified with a benzyl group. The alpha-carboxyl group and the amino group remain free, allowing for further reactions, such as peptide bond formation. This selective protection is a key feature for its application in controlled chemical syntheses.[8]

  • IUPAC Name: 2-amino-4-(benzyloxy)-4-oxobutanoic acid[5]

  • SMILES: NC(CC(=O)OCC1=CC=CC=C1)C(O)=O[5]

  • Linear Formula: C6H5CH2OCOCH2CH(NH2)COOH[1]

Core Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several research areas:

  • Peptide Synthesis : It is a fundamental building block in the synthesis of peptides and polypeptides.[2][8] The benzyl ester serves as a protecting group for the side-chain carboxylate, preventing it from participating in unwanted side reactions during peptide coupling. This group can be selectively removed under specific conditions to allow for further modifications.[8]

  • Drug Development : The compound is used as an intermediate in the synthesis of various pharmaceuticals.[3] Its role in modifying amino acids allows researchers to create more stable and effective drug candidates, potentially enhancing bioavailability and therapeutic efficacy.[2] It is particularly noted for its use in developing pharmaceuticals for neurological disorders.[3]

  • Bioconjugation : It is employed in processes that link biomolecules to create targeted drug delivery systems, a crucial technique in fields like cancer therapy.[2][9]

  • Biochemical Research : Researchers use this compound and its derivatives, such as fluorescently labeled versions, to study enzyme activities, metabolic pathways, and gene regulation.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its practical application. Below are summaries of cited experimental protocols.

Protocol 1: Synthesis via Acetyl Chloride and Benzyl Alcohol

This process describes a controlled esterification of the β-positioned carboxyl group of L-aspartic acid.[11]

  • Preparation of Reagent Solution : A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is prepared and cooled to 0°C.[11]

  • Reaction Initiation : L-aspartic acid (1.00 mol), previously dried, is added in incremental portions to the cooled solution under agitation.[11]

  • Reaction Progression : The mixture is stirred for 3 days at room temperature. The reaction should be conducted at a temperature between -10°C and +50°C.[11]

  • Neutralization and Product Separation : After the reaction period, the resulting solution is combined with pyridine (1.68 mol) in portions.[11]

  • Product Isolation : The mixture is agitated for an additional 12 hours at room temperature, allowing the final product to separate. The separated solid product is then collected by suction filtration.[11]

Protocol 2: One-Pot Synthesis using p-Toluenesulfonic Acid (TsOH)

This procedure provides an efficient, one-pot method to prepare the p-toluenesulfonate salt of the dibenzyl ester of L-aspartic acid, which can then be converted to the desired product. A key innovation is the use of cyclohexane as a water-azeotroping solvent instead of more hazardous options like benzene.[12]

  • Reaction Mixture Preparation : A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is prepared.[12]

  • Azeotropic Distillation : The mixture is heated to reflux with a Dean-Stark trap under vigorous stirring for 6 hours to remove water formed during the esterification.[12]

  • Cooling and Precipitation : The reaction mixture is cooled to 40°C, and isopropyl alcohol (200 mL) is added to precipitate the product.[12]

  • Product Isolation : The resulting suspension is stirred for 1 hour and then filtered. The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid with a 94% yield.[12]

Visualizations

Logical Relationship: Structure to Application

The following diagram illustrates how the structural features of this compound directly enable its primary applications.

Diagram 1: Structure-Application Relationship Structure L-Aspartic Acid 4-Benzyl Ester Structure AlphaAmine Free α-Amino Group Structure->AlphaAmine AlphaCarboxyl Free α-Carboxyl Group Structure->AlphaCarboxyl BetaEster Protected β-Carboxyl (Benzyl Ester) Structure->BetaEster DrugDev Drug Development Intermediate Structure->DrugDev Serves as building block PeptideSynth Peptide Synthesis AlphaAmine->PeptideSynth Forms peptide bond AlphaCarboxyl->PeptideSynth Forms peptide bond BetaEster->PeptideSynth Prevents side reactions PeptideSynth->DrugDev Bioconjugation Bioconjugation DrugDev->Bioconjugation

Caption: Structure-Functionality diagram for this compound.

Experimental Workflow: General Synthesis

This diagram outlines a generalized workflow for the chemical synthesis of this compound based on the described protocols.

Diagram 2: Generalized Synthesis Workflow Start Starting Material L-Aspartic Acid Reaction Reaction Step Esterification (Reflux with water removal or extended stirring) Start->Reaction Reagents Reagents Benzyl Alcohol Acid Catalyst (e.g., H₂SO₄, TsOH) or Acetyl Chloride Reagents->Reaction Workup Workup Neutralization (e.g., with Pyridine) Precipitation Reaction->Workup Purification Purification Filtration Washing with Solvent Drying Workup->Purification Product {Final Product|this compound} Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

References

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide to its Core Functions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its principal function lies in its role as a versatile building block and intermediate in synthetic organic chemistry, most notably in the realm of peptide synthesis for drug discovery and development. The strategic placement of the benzyl ester on the side-chain (β-carboxyl group) serves as a crucial protecting group, enabling the sequential and controlled formation of peptide bonds. This technical guide provides an in-depth analysis of its functions, applications, and the experimental methodologies associated with its use. A significant focus is placed on its application in Solid-Phase Peptide Synthesis (SPPS), the inherent challenge of aspartimide formation, and strategies for its mitigation. Furthermore, this guide touches upon its synthesis, physicochemical properties, and its broader context within biochemical pathways.

Core Functions of this compound

The primary utility of this compound stems from the temporary protection of the β-carboxyl group of L-aspartic acid. This protection is essential for directing the reactivity of the amino acid during complex synthetic procedures.

  • Building Block in Peptide Synthesis : The most prominent function is its use as a protected amino acid residue in both solution-phase and solid-phase peptide synthesis (SPPS).[1] In its N-α-Fmoc protected form, Fmoc-Asp(OBzl)-OH, it is a standard reagent for introducing aspartic acid residues into a growing peptide chain. The benzyl group prevents the side-chain carboxylate from participating in unwanted reactions during the amide bond formation, ensuring the integrity of the peptide backbone.

  • Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] This includes the development of peptidomimetics and other complex organic molecules where the chirality and functionality of aspartic acid are desired. Its role extends to the synthesis of compounds targeting neurological disorders.[1]

  • Chiral Auxiliary in Asymmetric Synthesis : this compound can function as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it can be removed.[2][3] This application leverages the inherent chirality of the molecule to induce stereoselectivity in the formation of new chiral centers.

Physicochemical and Quantitative Data

A compilation of key physicochemical properties and comparative data on the performance of benzyl ester protection in mitigating aspartimide formation is presented below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃NO₄[4]
Molecular Weight 223.23 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point ~225 °C (decomposes)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.
Optical Rotation [α]₂₀/D = +26 ± 2° (c=1 in 1N HCl)
Aspartate Protecting Group% Desired Peptide (VKDGYI)% Aspartimide Formation% Other Byproducts (α/β-piperidides)Reference(s)
O-tert-Butyl (OtBu) 55.817.526.7
O-3-methylpent-3-yl (OMpe) 88.33.87.9
O-5-butyl-5-nonyl (OBno) 98.2 0.3 1.5

The data in the second table is derived from an aspartimide formation stress test on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, where the peptidyl-resin was treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles. This clearly demonstrates that while benzyl-derived, sterically hindered protecting groups like OBno are highly effective at preventing aspartimide formation, the standard O-tert-butyl group is less suitable for sequences prone to this side reaction.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a protected L-aspartic acid benzyl ester is the one-pot preparation of (S)-Dibenzyl aspartate p-toluenesulfonate, which can be selectively deprotected to yield the 4-benzyl ester.

Protocol: One-Pot Preparation of (S)-Dibenzyl Aspartate p-Toluenesulfonate

  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL).

  • Azeotropic Distillation : Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux for 6 hours.

  • Crystallization : Cool the reaction mixture to 40 °C. Add isopropyl alcohol (200 mL) to induce precipitation.

  • Isolation : Stir the resulting suspension for 1 hour at room temperature and then collect the white solid by filtration.

  • Washing and Drying : Wash the filter cake with isopropyl alcohol and dry under vacuum to yield (S)-Dibenzyl aspartate p-toluenesulfonate. (Expected yield: ~94%).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following is a generalized protocol for a manual Fmoc-based solid-phase peptide synthesis cycle for the incorporation of an Fmoc-Asp(OBzl)-OH residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-Asp(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Kaiser test kit (for monitoring coupling completion)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling : Place the resin in a reaction vessel and swell in DMF for at least 1 hour.

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling :

    • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-8 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling :

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing :

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Isopropanol (2 times) to remove excess reagents and byproducts.

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection :

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting group.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.

Visualizing Key Processes and Pathways

Synthesis and Application in SPPS

The following diagrams illustrate the synthesis of this compound and its subsequent use in a standard solid-phase peptide synthesis workflow.

G cluster_synthesis Synthesis of this compound L-Aspartic Acid L-Aspartic Acid Reaction Esterification L-Aspartic Acid->Reaction Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Acid Catalyst Acid Catalyst (e.g., p-TsOH) Acid Catalyst->Reaction Product L-Aspartic Acid 4-Benzyl Ester Reaction->Product G Start Start SwellResin Swell Resin in DMF Start->SwellResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) SwellResin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Asp(OBzl)-OH) + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Coupling Complete FinalCleavage Final Cleavage (TFA Cocktail) KaiserTest->FinalCleavage Final AA Repeat->Deprotection End End FinalCleavage->End G Peptide Peptide-Asp(OBzl)-Xaa-Resin Cyclization Intramolecular Cyclization Peptide->Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Cyclization Base-catalyzed Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Racemization Racemization Aspartimide->Racemization RingOpening Nucleophilic Ring Opening (Piperidine/H₂O) Racemization->RingOpening alphaPeptide α-Peptide (D and L) RingOpening->alphaPeptide betaPeptide β-Peptide (D and L) RingOpening->betaPeptide G Oxaloacetate Oxaloacetate Asp_AT Aspartate Aminotransferase Oxaloacetate->Asp_AT Glutamate Glutamate Glutamate->Asp_AT Aspartate L-Aspartate Asp_AT->Aspartate alpha_KG α-Ketoglutarate Asp_AT->alpha_KG Protein Protein Synthesis Aspartate->Protein Asparagine Asparagine Aspartate->Asparagine NAA N-Acetylaspartate Aspartate->NAA Neurotransmitter Neurotransmitter (NMDA Receptor Agonist) Aspartate->Neurotransmitter G Glutamate_Aspartate Glutamate / Aspartate (Agonists) NMDAR NMDA Receptor Glutamate_Aspartate->NMDAR Glycine Glycine / D-Serine (Co-agonists) Glycine->NMDAR ChannelOpening Channel Opening NMDAR->ChannelOpening Depolarization Membrane Depolarization (removes Mg²⁺ block) Depolarization->NMDAR Ca_Influx Ca²⁺ Influx ChannelOpening->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity

References

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2177-63-1 Molecular Formula: C₁₁H₁₃NO₄ IUPAC Name: (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid

This technical guide provides an in-depth overview of L-Aspartic acid 4-benzyl ester, a critical building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on presenting clear, actionable data and methodologies.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1][2] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference
Molecular Weight 223.23 g/mol [2]
Melting Point ~225 °C (decomposes)[1]
Optical Rotation +27.5° to +29.5° (c=1 in 1N HCl)[3]
Boiling Point 413.1 °C at 760 mmHg[4]
Density 1.283 g/cm³[4]
Flash Point 203.6 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[1]
Appearance White to off-white powder/crystalline solid[1][2]

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best consulted directly from spectral databases, typical analytical data are referenced below.

Spectroscopic DataReference
¹H NMR [5]
¹³C NMR [5]
IR [5]
Mass Spectrometry [5]

Synthesis Protocols

The synthesis of this compound primarily involves the selective esterification of the β-carboxyl group of L-aspartic acid. Several methods have been reported, and two detailed experimental protocols are provided below.

Method 1: Esterification using Sulfuric Acid Catalyst

This method involves the direct esterification of L-aspartic acid with benzyl alcohol using concentrated sulfuric acid as a catalyst.

Experimental Protocol:

  • Preparation of the Acidic Ether Reagent: In a 500 mL beaker, add 100 mL of anhydrous ether. While stirring and cooling, slowly add 20 mL of concentrated sulfuric acid.

  • Reaction with Benzyl Alcohol: To the cooled mixture, add 150 mL of benzyl alcohol and stir well to remove the ether.

  • Addition of L-Aspartic Acid: Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Work-up and Precipitation: Add 300 mL of 95% ethanol. With vigorous stirring, slowly add 80 mL of pyridine dropwise through a dropping funnel.

  • Crystallization: Place the reaction mixture in a refrigerator overnight to allow for the precipitation of the solid product.

  • Purification: Collect the solid by filtration. Dissolve the solid in 80% ethanol with stirring and heating, followed by filtration.

  • Final Product Isolation: Freeze the filtrate for 8 hours, filter again, and lyophilize to obtain pure β-aspartic acid benzyl ester. This method reportedly yields the product in 90% yield.[1]

Method 2: Esterification using Acetyl Chloride

This process utilizes acetyl chloride to facilitate the controlled esterification of the β-positioned carboxyl group of L-aspartic acid.

Experimental Protocol:

  • Preparation of the Reagent Solution: Prepare a solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 mL (24.04 mol) of benzyl alcohol and cool it to 0 °C.

  • Addition of L-Aspartic Acid: While agitating, add 133.1 g (1.00 mol) of L-aspartic acid in incremental portions.

  • Reaction: Stir the mixture for 3 days at room temperature.

  • Neutralization: Add 133.3 g (1.68 mol) of pyridine in incremental portions to the resulting solution.

  • Product Isolation: Agitate the mixture for 12 hours at room temperature, allowing the product to separate. Suction off the separated product.[6]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis: It is a fundamental building block in the synthesis of peptides.[1][7][8] The benzyl ester serves as a protecting group for the side-chain carboxyl group of aspartic acid, allowing for controlled peptide bond formation.

  • Drug Development: This compound is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.[7][8] Its derivatives are being investigated for their potential pharmacological properties.[9]

  • Development of Block Copolymers: this compound is used in the development of block copolymers.[1]

  • Synthesis of Bioactive Molecules: It serves as an intermediate in the synthesis of various bioactive molecules, including those with a 1,4-diazepine-2,5-dione ring structure.[1][9]

Visualized Workflows and Relationships

To further elucidate the role and synthesis of this compound, the following diagrams illustrate key processes and relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L-Aspartic Acid L-Aspartic Acid Esterification Esterification L-Aspartic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄ or AcCl) Catalyst->Esterification Neutralization_Purification Neutralization & Purification Esterification->Neutralization_Purification L-Aspartic_acid_4-benzyl_ester L-Aspartic acid 4-benzyl ester Neutralization_Purification->L-Aspartic_acid_4-benzyl_ester

Caption: General synthesis workflow for this compound.

Application_Workflow cluster_applications Key Applications L-Aspartic_acid_4-benzyl_ester This compound Peptide_Synthesis Peptide Synthesis L-Aspartic_acid_4-benzyl_ester->Peptide_Synthesis Drug_Development Drug Development (Neurological Disorders) L-Aspartic_acid_4-benzyl_ester->Drug_Development Polymer_Chemistry Polymer Chemistry L-Aspartic_acid_4-benzyl_ester->Polymer_Chemistry Bioactive_Peptides Bioactive_Peptides Peptide_Synthesis->Bioactive_Peptides Leads to Pharmaceutical_Compounds Pharmaceutical_Compounds Drug_Development->Pharmaceutical_Compounds Leads to Block_Copolymers Block_Copolymers Polymer_Chemistry->Block_Copolymers Leads to

Caption: Key application areas of this compound.

References

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of L-Aspartic acid 4-benzyl ester, a critical reagent in peptide synthesis and various pharmaceutical applications. This document outlines its key physicochemical characteristics, details the experimental methodologies for their determination, and illustrates its role in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This protection is crucial for its application in stepwise peptide synthesis.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white crystalline powder.[1][2]
Melting Point Approximately 225 °C (with decomposition).[3][4][5] Other sources report ranges of 196-208 °C.[2]
Solubility Insoluble in water.[3][6][7] Soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Optical Rotation [α]²⁰/D = +26 ± 2° (c=1 in 1N HCl).[2] Another source reports a range of +24.0 to +30.0° (c=1, 1mol/L HCl).[8]
Storage Conditions Recommended storage at -20°C for long-term stability.[1][6] May be shipped at room temperature.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • A small sample of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Specific Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (typically 1 dm)

Procedure:

  • A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specified solvent (e.g., 1N HCl) in a volumetric flask to a known concentration.

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.

  • The optical rotation of the solution is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).

  • The specific rotation is calculated using the formula: [α] = α / (l * c) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters

    • c is the concentration of the solution in g/mL

Solubility Assessment

This protocol provides a qualitative and semi-quantitative method for determining solubility in various solvents.

Apparatus:

  • Vials or test tubes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • A small, known amount of this compound (e.g., 1-5 mg) is added to a vial containing a known volume of the solvent to be tested (e.g., 1 mL).

  • The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The sample is allowed to stand and visually inspected for the presence of undissolved solid.

  • If undissolved solid remains, the sample can be classified as "insoluble" or "sparingly soluble."

  • If the solid dissolves completely, further amounts of the solute can be added incrementally until saturation is reached to estimate the solubility.

  • For a more quantitative assessment, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved solute in the supernatant can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC, if a chromophore is present or after derivatization).

Role in Experimental Workflows

This compound is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS). The benzyl group serves as a protecting group for the side-chain carboxylate, preventing it from participating in the peptide bond formation.

SPPS_Workflow Resin Solid Support (Resin) Attach Attach Fmoc-protected C-terminal amino acid Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple with Fmoc-Asp(OBzl)-OH Wash1->Couple Wash2 Wash Couple->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Repeat Repeat Cycle: Couple, Wash, Deprotect Wash3->Repeat Cleave Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis using Fmoc-Asp(OBzl)-OH.

This diagram illustrates the iterative cycle of deprotection, washing, and coupling steps characteristic of SPPS. This compound, in its N-terminally Fmoc-protected form (Fmoc-Asp(OBzl)-OH), is introduced during the coupling step. The benzyl ester remains stable throughout these cycles and is typically removed during the final cleavage of the peptide from the solid support, often using a strong acid like trifluoroacetic acid (TFA).

References

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Aspartic acid 4-benzyl ester, a key derivative of L-aspartic acid. This compound is frequently utilized in peptide synthesis and the development of block copolymers.[1]

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Key quantitative data and identifiers for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄[3][4]
Linear Formula C₆H₅CH₂OCOCH₂CH(NH₂)COOH
Molecular Weight 223.23 g/mol
CAS Number 2177-63-1[1][2][3][4]
Appearance White to off-white powder/crystalline solid[1][2]
Purity ≥98%[3]
Melting Point ~225 °C (decomposes)[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water[1][2]
Storage Temperature -20°C[2]

Experimental Protocols

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (the solid phase is in equilibrium with the liquid phase) and the temperature at which the substance is completely liquid are recorded. For this compound, decomposition is observed at approximately 225 °C.[1]

Logical Relationships

The following diagram illustrates the relationship between the chemical compound, its molecular formula, and its calculated molecular weight.

Logical Relationship of this compound Properties Compound L-Aspartic Acid 4-Benzyl Ester Formula Molecular Formula C₁₁H₁₃NO₄ Compound->Formula has MolWeight Molecular Weight 223.23 g/mol Formula->MolWeight results in

Fig 1: this compound Properties

References

An In-depth Technical Guide on the Solubility of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. Understanding the solubility of this compound is critical for its effective use in various experimental and manufacturing processes. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Solubility Profile of this compound

This compound is a derivative of the amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This modification significantly alters its physicochemical properties, including its solubility.

Qualitative and Quantitative Solubility Data

SolventSolubilityRemarks
WaterInsoluble[1]A solubility of 2 mg/mL has been reported with the use of ultrasonic waves and heating to 60°C[2].
ChloroformSoluble---
DichloromethaneSolubleA derivative, poly(L-aspartic acid-g-(3-diethylaminopropyl))-b-poly(ethylene glycol), shows high solubility in dichloromethane[3].
Ethyl AcetateSoluble---
Dimethyl Sulfoxide (DMSO)Soluble---
AcetoneSolubleA derivative, poly(L-aspartic acid-g-(3-diethylaminopropyl))-b-poly(ethylene glycol), shows high solubility in acetone[3].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of characterizing any chemical compound. For this compound, standard methods for determining the solubility of sparingly soluble solids in liquids can be employed. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its accuracy, though it can be time-consuming[4].

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method followed by Gravimetric Analysis

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flasks with stoppers or sealed vials

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached[4].

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium[5].

  • Sample Separation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution[4].

  • Quantification by Gravimetric Analysis:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporation dish[5].

    • Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at an elevated temperature in a drying oven, provided the compound is thermally stable at that temperature.

    • Once the solvent is completely evaporated, place the dish in a drying oven at a suitable temperature (e.g., 40-60°C) to remove any residual solvent until a constant weight is achieved[5].

    • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start excess_solid Add Excess L-Aspartic Acid 4-Benzyl Ester to Solvent start->excess_solid equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) excess_solid->equilibration separation Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibration->separation quantification Quantify Solute Concentration in the Liquid Phase separation->quantification end End quantification->end

Experimental workflow for determining solubility.

Logical Relationship of Factors Affecting Solubility

This diagram outlines the logical relationships between the key factors that influence the solubility of a compound like this compound.

solubility_factors solubility Solubility of L-Aspartic Acid 4-Benzyl Ester solute_props Solute Properties crystal_form Crystal Form (Polymorphism) solute_props->crystal_form particle_size Particle Size solute_props->particle_size polarity_solute Polarity solute_props->polarity_solute solvent_props Solvent Properties polarity_solvent Polarity solvent_props->polarity_solvent h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding system_cond System Conditions temperature Temperature system_cond->temperature pressure Pressure system_cond->pressure ph pH (for aqueous solutions) system_cond->ph crystal_form->solubility particle_size->solubility polarity_solute->solubility polarity_solvent->solubility h_bonding->solubility temperature->solubility pressure->solubility ph->solubility

Factors influencing the solubility of a compound.

References

A Technical Guide to the Physicochemical Properties of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of L-Aspartic acid 4-benzyl ester, a critical building block in peptide synthesis and various pharmaceutical applications.[1][2][3] The accurate determination of these physical properties is fundamental for its purification, identification, and handling in a laboratory setting.

Physicochemical Data Summary

This compound, also known as β-benzyl L-aspartate, is a derivative of L-aspartic acid used in the synthesis of peptides and the development of block copolymers.[1][4] The following table summarizes its key physical properties as reported in the literature. It is important to note that the melting point is often reported as a range and with decomposition, indicating that the substance may degrade at or near its melting temperature.

PropertyValueSource(s)
Melting Point ~225 °C (with decomposition)[4]
196-208 °C[2]
206-207 °C (with decomposition)[5]
Boiling Point 413.1 °C at 760 mmHg[3]
Appearance White crystalline powder[2]
Molecular Formula C11H13NO4[1][3]
Molecular Weight 223.23 g/mol

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary tube and a melting point apparatus.

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thiele tube with a high-boiling point oil like mineral oil or silicone oil, or a digital melting point apparatus)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heat-transfer fluid of the melting point apparatus.

  • Heating: The apparatus is heated at a steady rate of approximately 10-20 °C per minute.

  • Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Recording the Melting Range:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

  • Decomposition: Any signs of decomposition, such as charring or gas evolution, should be noted. For this compound, decomposition is expected.[4][5]

MeltingPointWorkflow start_end start_end process process decision decision io io start Start prep Prepare finely powdered sample start->prep pack Pack sample into capillary tube (2-3 mm) prep->pack setup Place tube in melting point apparatus pack->setup heat_fast Heat rapidly to ~20°C below expected M.P. setup->heat_fast heat_slow Reduce heating rate to 1-2°C per minute heat_fast->heat_slow observe Observe for first drop of liquid (T1) heat_slow->observe observe2 Observe for complete liquefaction (T2) observe->observe2 record Record Melting Range (T1 - T2) observe2->record end_node End record->end_node

Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Distillation Method)

Given the high boiling point and potential for decomposition, determination would ideally be performed under reduced pressure (vacuum distillation). The following is a general protocol.

Materials:

  • This compound

  • Distillation apparatus (round-bottom flask, distillation head with thermometer port, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if applicable)

  • Manometer (for vacuum distillation)

  • Boiling chips

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled. The sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is placed in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • System Sealing (for Vacuum Distillation): If performing under vacuum, ensure all joints are properly sealed. The apparatus is connected to a vacuum pump via a trap and a manometer.

  • Heating and Distillation: The flask is heated gently. The temperature is monitored closely.

  • Recording the Boiling Point: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is observed as a stable temperature on the thermometer while the liquid is boiling and condensing in the condenser. If using a vacuum, the pressure must also be recorded.

  • Nomograph Use: For boiling points measured under reduced pressure, a nomograph can be used to estimate the boiling point at atmospheric pressure (760 mmHg).

Compound Identification and Synonyms

In literature and chemical databases, this compound is referred to by several synonyms. Understanding these is crucial for comprehensive literature searches.

CompoundSynonyms main This compound syn1 L-Aspartic acid β-benzyl ester main->syn1 is synonymous with syn2 β-Benzyl L-aspartate main->syn2 is synonymous with syn3 H-Asp(OBzl)-OH main->syn3 is abbreviated as syn4 CAS: 2177-63-1 main->syn4 is identified by

Caption: Logical relationships of compound nomenclature.

References

Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Aspartic acid 4-benzyl ester, a crucial building block in peptide synthesis and other pharmaceutical applications.

This document presents a detailed analysis of the 1H NMR, 13C NMR, and IR spectra of this compound. The experimental protocols for obtaining this data are also outlined to ensure reproducibility and accurate interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.40 - 7.25m-5H, Aromatic (C₆H₅)
5.10s-2H, Benzyl CH₂
4.00 - 3.90m-1H, α-CH
2.95 - 2.80m-2H, β-CH₂

Note: The positions of the amine (NH₂) and carboxylic acid (OH) protons can vary and may appear as broad singlets or exchange with deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
174 - 172Carbonyl (Ester C=O)
172 - 170Carbonyl (Carboxylic Acid C=O)
136 - 135Aromatic (Quaternary C)
129 - 128Aromatic (CH)
67 - 66Benzyl CH₂
52 - 50α-CH
38 - 36β-CH₂
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine)
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1495, ~1455Medium-WeakC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Ester)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques. The following provides a general outline of the methodologies employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are generally acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials (L-Aspartic Acid, Benzyl Alcohol) reaction Esterification Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product This compound workup->product nmr_prep Sample Preparation for NMR product->nmr_prep ir_prep Sample Preparation for IR product->ir_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ir_proc IR Data Processing ir_acq->ir_proc nmr_data NMR Spectra & Data Tables nmr_proc->nmr_data ir_data IR Spectrum & Data Table ir_proc->ir_data interpretation Structural Elucidation and Confirmation nmr_data->interpretation ir_data->interpretation report Technical Guide / Whitepaper interpretation->report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal intermediate in the field of peptide chemistry and drug development. Its strategic use as a protected form of L-aspartic acid is crucial for the successful solid-phase and solution-phase synthesis of complex peptides, preventing the notorious side reaction of aspartimide formation. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, comprehensive physicochemical and spectroscopic data, and a discussion of its evolving role in modern organic synthesis and pharmaceutical research.

Introduction: The Genesis of a Key Building Block

The journey to the widespread use of this compound is intrinsically linked to the advancements in peptide synthesis. In the mid-20th century, as chemists began to assemble longer and more complex peptide chains, the need for effective protecting groups for the side chains of trifunctional amino acids became paramount. For aspartic acid, the challenge was twofold: to protect the β-carboxyl group to prevent its participation in unwanted reactions and to do so in a way that minimizes the risk of racemization and side reactions upon deprotection.

While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, the use of benzyl esters as protecting groups for carboxylic acids was well-established by the 1950s. Early reports on the preparation of dibenzyl aspartate date back to this era, laying the groundwork for the selective synthesis of the mono-protected β-ester.[1] The primary motivation for the development of this compound was to create a building block that would be stable throughout the peptide coupling steps and whose protecting group could be selectively removed under conditions that would not cleave the peptide from its solid support or degrade the growing peptide chain. The benzyl group, removable by hydrogenolysis, offered an elegant solution, providing orthogonality with the acid-labile protecting groups commonly used for the α-amino group (like Boc) and the resin linkage.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Physicochemical Properties
PropertyValueReference
CAS Number 2177-63-1[2]
Molecular Formula C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point ~225 °C (decomposition)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.[2]
Optical Rotation [α]²⁰D = +26° to +30° (c=1 in 1N HCl)
Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While the free amino acid ester is a zwitterion and can be challenging to analyze directly in some solvents, data for its N-protected forms are widely available and highly relevant for its practical application in synthesis.

N-Boc-L-Aspartic acid 4-benzyl ester
¹H NMR Data available in various deuterated solvents. Key signals include the Boc group protons, the α- and β-protons of the aspartate backbone, the benzylic protons, and the aromatic protons of the benzyl group.
¹³C NMR Characteristic signals for the carbonyls of the ester and carbamate, the α- and β-carbons of the aspartate backbone, the carbons of the Boc group, and the aromatic and benzylic carbons of the benzyl group.
FTIR (ATR) Characteristic peaks for N-H stretching, C=O stretching (ester and carbamate), C-O stretching, and aromatic C-H bending.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M+Na]⁺ can be observed, along with characteristic fragmentation patterns.

Note: Specific chemical shifts and peak positions can be found in various chemical databases and literature, such as the data provided for N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester by PubChem and ChemicalBook.[4][5]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, evolving from classical esterification techniques to more refined procedures with improved yields and purity.

Classical Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of L-aspartic acid with benzyl alcohol in the presence of a strong acid catalyst.

Reactants:

  • L-Aspartic acid

  • Benzyl alcohol (in excess, also acts as solvent)

  • Concentrated Sulfuric Acid or p-Toluenesulfonic acid (catalyst)

Procedure:

  • Suspend L-aspartic acid in a generous excess of benzyl alcohol.

  • Slowly add the acid catalyst while cooling the mixture in an ice bath.

  • Allow the mixture to warm to room temperature and stir for an extended period (24-72 hours) until the reaction is complete (monitored by TLC).

  • The product is typically precipitated by the addition of an ether, such as diethyl ether or MTBE.

  • The crude product is collected by filtration and can be purified by recrystallization, often from ethanol/water mixtures.

Key Considerations:

  • This method can lead to the formation of the dibenzyl ester as a significant byproduct.

  • Careful control of reaction time and temperature is necessary to maximize the yield of the mono-ester.

  • The workup procedure is crucial for separating the product from the excess benzyl alcohol and the di-ester byproduct.

Synthesis via N-Protected Intermediates

A more controlled and widely used approach involves the protection of the α-amino group before esterification. This allows for more specific esterification of the β-carboxyl group.

Example with Boc Protection:

Step 1: N-Boc Protection of L-Aspartic Acid

  • Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid and amino groups.

  • Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture to precipitate the N-Boc-L-aspartic acid.

  • Isolate the product by filtration and dry under vacuum.

Step 2: Benzylation of N-Boc-L-Aspartic Acid

  • Dissolve N-Boc-L-aspartic acid in a suitable solvent (e.g., DMF or THF).

  • Add a base (e.g., cesium carbonate or potassium carbonate) and a catalytic amount of a phase-transfer catalyst if necessary.

  • Add benzyl bromide or benzyl chloride and stir at room temperature until the reaction is complete.

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the resulting N-Boc-L-aspartic acid 4-benzyl ester by column chromatography or recrystallization.

Step 3: Deprotection of the N-Boc Group

  • Dissolve the N-Boc-L-aspartic acid 4-benzyl ester in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir at room temperature until the Boc group is completely removed.

  • Remove the solvent and excess acid under reduced pressure to obtain the desired this compound, typically as a salt (e.g., trifluoroacetate or hydrochloride).

Modern Synthetic Approaches

More recent methods focus on improving yield, reducing side products, and simplifying purification. One such patented method involves the use of acetyl chloride in benzyl alcohol.

Reactants:

  • L-Aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

Procedure:

  • Cool a solution of acetyl chloride in benzyl alcohol to 0 °C.

  • Add L-aspartic acid portion-wise while maintaining the low temperature.

  • Allow the reaction to proceed at room temperature for several days.

  • Neutralize the reaction mixture with an organic base (e.g., pyridine or triethylamine) to precipitate the product.

  • Collect the product by filtration and wash with a suitable solvent.

This method offers a controlled esterification of the β-carboxyl group with high yield.

Visualization of Synthetic Workflows

Synthesis via N-Protected Intermediate

synthesis_workflow start L-Aspartic Acid boc_protection N-Boc Protection (Boc)₂O, Base start->boc_protection n_boc_asp N-Boc-L-Aspartic Acid boc_protection->n_boc_asp benzylation Benzylation Benzyl Bromide, Base n_boc_asp->benzylation n_boc_asp_bn N-Boc-L-Aspartic Acid 4-Benzyl Ester benzylation->n_boc_asp_bn deprotection N-Boc Deprotection TFA or HCl n_boc_asp_bn->deprotection final_product L-Aspartic Acid 4-Benzyl Ester deprotection->final_product

Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.

Role in Peptide Synthesis and Drug Development

The primary and most critical application of this compound is as a protected building block in peptide synthesis.[6]

Prevention of Aspartimide Formation

During solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy, the repeated exposure to a basic medium (typically piperidine) for Fmoc deprotection can lead to a significant side reaction at aspartic acid residues. The backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide. This aspartimide can then be opened by the base to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon.

The use of a benzyl ester to protect the β-carboxyl group of aspartic acid is a key strategy to mitigate this problem, especially in Boc-based SPPS. In Fmoc-based synthesis, while the t-butyl ester is more common, the benzyl ester can be employed in orthogonal protection schemes. The steric bulk of the benzyl group, compared to smaller alkyl esters, can help to disfavor the cyclization reaction that leads to aspartimide formation.

aspartimide_formation peptide_asp Peptide with Asp(OR)-Residue base_treatment Base Treatment (e.g., Piperidine) peptide_asp->base_treatment aspartimide Aspartimide Intermediate base_treatment->aspartimide Intramolecular Cyclization alpha_peptide α-Aspartyl Peptide (Desired) aspartimide->alpha_peptide Ring Opening beta_peptide β-Aspartyl Peptide (Side Product) aspartimide->beta_peptide Ring Opening racemization Racemization aspartimide->racemization

Caption: Logical relationship of aspartimide formation as a side reaction in peptide synthesis.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs is a primary application. Additionally, it is used in the synthesis of peptide mimetics and other complex organic molecules where the chirality and functionality of the aspartic acid scaffold are required. For instance, it has been used in the development of block copolymers and in the synthesis of peptides with a 1,4-diazepine-2,5-dione ring structure.[2]

Conclusion

This compound has a rich history rooted in the evolution of peptide synthesis. From its early conception as a tool to overcome synthetic hurdles to its current status as a commercially available and widely used building block, it has proven to be an indispensable component in the chemist's toolbox. The synthetic methodologies have been refined over the decades to provide high-purity material, and its strategic application continues to be critical in the development of novel peptide-based therapeutics and other complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and application, underscoring its enduring importance for researchers, scientists, and drug development professionals.

References

Methodological & Application

Synthesis of L-Aspartic Acid 4-Benzyl Ester: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. The protocols outlined below offer two effective methods for the regioselective esterification of the β-carboxylic acid group of L-aspartic acid. These procedures are designed for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development, providing a comprehensive guide to reaction setup, execution, purification, and characterization of the final product.

Introduction

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. The selective protection of the side-chain carboxylic acid allows for the controlled formation of peptide bonds at the α-amino and α-carboxylic acid groups. This document details two reliable methods for the preparation of this compound from L-aspartic acid: one employing acetyl chloride and another using p-toluenesulfonic acid as a catalyst in the presence of benzyl alcohol.

Data Summary

The following table summarizes the quantitative data associated with the two primary synthesis protocols described in this document, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Acetyl ChlorideMethod 2: p-Toluenesulfonic Acid
Catalyst Acetyl Chloridep-Toluenesulfonic Acid (TsOH)
Solvent Benzyl AlcoholCyclohexane/Benzyl Alcohol
Temperature 0°C to Room TemperatureReflux (approx. 80°C)
Reaction Time 3 days6 hours
Reported Yield Approx. 52%High (up to 94% for dibenzyl ester)
Purification Crystallization from waterFiltration and washing

Experimental Protocols

Method 1: Synthesis using Benzyl Alcohol and Acetyl Chloride

This protocol describes the synthesis of this compound via direct esterification catalyzed by acetyl chloride.

Materials:

  • L-Aspartic acid

  • Benzyl alcohol

  • Acetyl chloride

  • Pyridine

  • Methyl tert-butyl ether

  • Deionized water

  • Calcium chloride (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol). Cool this solution to 0°C using an ice bath.

  • Addition of L-Aspartic Acid: To the cooled solution, add L-aspartic acid (1.00 mol, previously dried over calcium chloride) in portions under constant agitation.

  • Reaction: Stir the resulting mixture for 3 days at room temperature.

  • Neutralization and Precipitation: After the reaction period, add pyridine (1.68 mol) dropwise to the solution. Continue to agitate the mixture for 12 hours at room temperature to allow for the precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by suction filtration. Wash the crude product with methyl tert-butyl ether and dry it under a vacuum.

  • Purification by Crystallization: Dissolve the crude product in hot water containing a few drops of pyridine. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and then store it at 5°C for 12 hours to facilitate crystallization.

  • Final Product Isolation: Collect the crystals by suction filtration, wash them with cold water, and dry them under a vacuum over calcium chloride.

Method 2: Synthesis using p-Toluenesulfonic Acid and Azeotropic Distillation

This method involves the Fischer-Speier esterification of L-aspartic acid with benzyl alcohol using p-toluenesulfonic acid as a catalyst and cyclohexane to azeotropically remove the water formed during the reaction. This procedure is adapted from a method for the synthesis of the corresponding dibenzyl ester, which can be selectively deprotected at the alpha position.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Benzyl alcohol

  • Cyclohexane

  • Isopropyl alcohol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine L-aspartic acid (0.150 mol), p-toluenesulfonic acid monohydrate (0.180 mol), benzyl alcohol (0.750 mol), and cyclohexane (160 mL).

  • Azeotropic Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux for approximately 6 hours.

  • Product Precipitation: After the reaction is complete, cool the mixture to 40°C. Add isopropyl alcohol (200 mL) to the suspension.

  • Isolation: Stir the suspension for 1 hour at room temperature. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with isopropyl alcohol and dry to obtain the p-toluenesulfonate salt of the benzyl ester. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Approximately 225°C (with decomposition).

  • NMR Spectroscopy: The identity of the compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

    • ¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the α-CH proton, and the β-CH₂ protons of the aspartic acid backbone.

    • ¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the α- and β-carbons of the aspartic acid moiety.

  • Purity (HPLC): The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC), with expected purities typically exceeding 98%.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocols.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_method1 Method 1: Acetyl Chloride cluster_method2 Method 2: p-Toluenesulfonic Acid M1_Start Start: L-Aspartic Acid & Benzyl Alcohol M1_Step1 Add Acetyl Chloride at 0°C M1_Start->M1_Step1 M1_Step2 React at Room Temperature (3 days) M1_Step1->M1_Step2 M1_Step3 Neutralize with Pyridine & Precipitate M1_Step2->M1_Step3 M1_Step4 Isolate Crude Product (Filtration) M1_Step3->M1_Step4 M1_Step5 Purify by Crystallization from Water M1_Step4->M1_Step5 M1_End Final Product: this compound M1_Step5->M1_End M2_Start Start: L-Aspartic Acid, Benzyl Alcohol, TsOH, Cyclohexane M2_Step1 Azeotropic Reflux (6 hours) M2_Start->M2_Step1 M2_Step2 Cool and Add Isopropyl Alcohol M2_Step1->M2_Step2 M2_Step3 Isolate Product (Filtration) M2_Step2->M2_Step3 M2_End Final Product: this compound p-Tosylate Salt M2_Step3->M2_End

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Key Relationships in Synthesis Start L-Aspartic Acid Intermediate Esterification Reaction Start->Intermediate Reagent1 Benzyl Alcohol Reagent1->Intermediate Catalyst1 Acetyl Chloride Catalyst1->Intermediate Method 1 Catalyst2 p-Toluenesulfonic Acid Catalyst2->Intermediate Method 2 Purification Purification (Crystallization/Filtration) Intermediate->Purification Product This compound Purification->Product

Caption: Key components and stages in the synthesis.

Application Notes and Protocols for L-Aspartic Acid 4-Benzyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester (Asp(OBzl)) is a commonly utilized building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. In Fmoc/tBu-based SPPS, while less common than the tert-butyl ester, the benzyl ester can be employed, offering an alternative side-chain protection strategy. This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on mitigating side reactions and ensuring the synthesis of high-purity peptides. A key consideration when using any aspartic acid derivative is the potential for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate from the target peptide.[1]

Key Application: Synthesis of Angiotensin II

To illustrate the application of this compound, this document will detail the synthesis of Angiotensin II, a potent vasoconstrictor peptide hormone with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.[2][3] The synthesis will be described using the Fmoc/tBu strategy, incorporating Fmoc-Asp(OBzl)-OH as the N-terminal amino acid.

Data Presentation: Aspartimide Formation with Different Protecting Groups

A primary concern in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to racemization and the formation of β-aspartyl peptides. The choice of the side-chain protecting group for aspartic acid significantly influences the extent of this side reaction. The following table summarizes the relative potential for aspartimide formation with different protecting groups.

Protecting GroupStructureRelative Propensity for Aspartimide FormationCleavage Conditions
Benzyl (Bzl) -CH₂-PhModerate to HighStrong Acid (e.g., HF, TFMSA)
tert-Butyl (tBu)-C(CH₃)₃ModerateStrong Acid (e.g., TFA)
3-methyl-3-pentyl (OMpe)-C(CH₃)(C₂H₅)₂LowStrong Acid (e.g., TFA)
5-n-butyl-5-nonyl (OBno)-C(C₄H₉)₂(C₄H₉)Very LowStrong Acid (e.g., TFA)

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Asp(OBzl)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail (Reagent K): TFA (Trifluoroacetic acid) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[4]

  • Precipitation solvent: Cold diethyl ether

Protocol for the Solid-Phase Synthesis of Angiotensin II

This protocol outlines the manual synthesis of Angiotensin II on a 0.1 mmol scale.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Phe-OH (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 6 equivalents of DIPEA (0.6 mmol) in 2 mL of DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (5x).

  • Chain Elongation (Coupling of Subsequent Amino Acids):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence: Pro, His(Trt), Ile, Tyr(tBu), Val, Arg(Pbf), and finally Asp(OBzl).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Asp(OBzl)-OH), perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a round-bottom flask.

    • Add 10 mL of cleavage cocktail (Reagent K) to the resin.

    • Stir the mixture at room temperature for 2-3 hours. The extended time helps to ensure the cleavage of the benzyl ester and the Pbf group from arginine.[5]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Experimental Workflow for Angiotensin II Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycles (Phe to Asp) cluster_cleavage_purification Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotect_Resin->Coupling Couple Fmoc-Phe-OH Wash_1 DMF Wash Coupling->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 DMF/DCM Wash Deprotection->Wash_2 Wash_2->Coupling Couple next AA (Pro to Asp(OBzl)) Final_Wash Final Wash & Dry Wash_2->Final_Wash After final coupling Cleavage Cleavage from Resin (Reagent K) Final_Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of Angiotensin II.

Angiotensin II Signaling Pathway

AngiotensinII_Signaling cluster_receptors Receptors cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors cluster_cellular_response Cellular Responses AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Gq Gq/11 AT1R->Gq Gi Gi AT1R->Gi ROS Reactive Oxygen Species (ROS) AT1R->ROS PLC Phospholipase C (PLC) Gq->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAP Kinases (ERK, JNK, p38) PKC->MAPK Vaso Vasoconstriction PKC->Vaso Hyper Hypertrophy MAPK->Hyper Inflam Inflammation MAPK->Inflam Fibrosis Fibrosis ROS->Fibrosis

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Conclusion

This compound is a viable option for the incorporation of aspartic acid residues in SPPS. However, researchers must be mindful of the increased risk of aspartimide formation, especially in sensitive sequences. Careful selection of coupling conditions, and more importantly, the use of optimized cleavage cocktails are crucial for obtaining the desired peptide in high purity. For syntheses where aspartimide formation is a major concern, the use of bulkier side-chain protecting groups is recommended. The provided protocol for the synthesis of Angiotensin II serves as a practical guide for the application of Fmoc-Asp(OBzl)-OH in the synthesis of biologically active peptides.

References

Application Notes and Protocols: Protecting Group Strategies for L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to protecting group strategies for L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development.[1][2][3] The strategic application of protecting groups to the α-amino and α-carboxylic acid functionalities is crucial for achieving desired chemical transformations while preventing unwanted side reactions. This document outlines orthogonal protection schemes, provides detailed experimental protocols for key reactions, and presents quantitative data to aid in the selection of the most appropriate strategy.

Overview of Protecting Group Strategies

This compound has the β-carboxyl group protected as a benzyl ester (OBn). This leaves the α-amino and α-carboxyl groups available for modification. The choice of protecting groups for these functionalities depends on the overall synthetic plan, particularly the conditions required for subsequent reaction steps and final deprotection. Orthogonal protecting group strategies are essential for the selective removal of one group in the presence of others.[4]

Common Protecting Groups for the α-Amino Group:

  • Boc (tert-butoxycarbonyl): This acid-labile protecting group is widely used in peptide synthesis. It is stable to a variety of reaction conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).[2]

  • Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group is another cornerstone of solid-phase peptide synthesis (SPPS).[5][6] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent.[5][6]

Common Protecting Groups for the α-Carboxylic Acid Group:

  • Methyl ester (OMe): A simple ester that can be removed by saponification.

  • Allyl ester (OAll): This group is stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively. It can be selectively cleaved using a palladium catalyst.

  • tert-Butyl ester (OtBu): An acid-labile protecting group that offers orthogonality with the Fmoc group.

The following diagram illustrates the general protection strategy for this compound.

ProtectionStrategy L-Aspartic acid\n4-benzyl ester L-Aspartic acid 4-benzyl ester N-Protected Asp(OBn) N-Protected Asp(OBn) L-Aspartic acid\n4-benzyl ester->N-Protected Asp(OBn) α-Amino Protection (e.g., Boc, Fmoc) Fully Protected\nAspartic Acid Derivative Fully Protected Aspartic Acid Derivative N-Protected Asp(OBn)->Fully Protected\nAspartic Acid Derivative α-Carboxyl Protection (e.g., OMe, OAll) Selective Deprotection Selective Deprotection Fully Protected\nAspartic Acid Derivative->Selective Deprotection Orthogonal Removal

Caption: General workflow for the protection of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for key protection and deprotection reactions involving this compound and its derivatives.

Table 1: α-Amino Group Protection

Protecting GroupReagentBaseSolventReaction TimeTemperatureYield (%)Reference
BocDi-tert-butyl dicarbonateSodium bicarbonateWater/THF12.5 hours0°C to RTNot specified[2]
FmocFmoc-ClSodium carbonateDioxane/WaterSeveral hours0°C to RTNot specified[7]

Table 2: α-Carboxylic Acid Group Protection of N-Protected this compound

N-Protecting Groupα-Protecting GroupReagentSolventReaction TimeTemperatureYield (%)Reference
BocMethyl (Me)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[8]

Table 3: Deprotection Reactions

Protected GroupReagentSolventReaction TimeTemperatureYield (%)Reference
N-Boc3N HCl in dioxaneDioxane6 hoursRoom Temp.93.5 - 95[8]
N-Boc50% TFA in DCMDichloromethane24 hoursRoom Temp.92[8]
α-Allyl esterPd(PPh₃)₄, PhenylsilaneDichloromethane30 minutesRoom Temp.Not specified
β-Benzyl esterH₂, Pd/CMethanolNot specifiedNot specifiedNot specified

Experimental Protocols

Protection of the α-Amino Group

Protocol 1: Synthesis of N-Boc-L-Aspartic Acid 4-Benzyl Ester [2]

  • In a round-bottomed flask, dissolve this compound (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and tetrahydrofuran (THF).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.35 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous phase with ethyl acetate.

  • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up L-Asp-OBn This compound Mix Mix and cool to 0°C L-Asp-OBn->Mix Boc2O Di-tert-butyl dicarbonate Add_Boc2O Add Boc₂O Boc2O->Add_Boc2O NaHCO3 Sodium bicarbonate NaHCO3->Mix Solvent Water/THF Solvent->Mix Mix->Add_Boc2O Stir Stir at 0°C then RT Add_Boc2O->Stir Remove_THF Remove THF Stir->Remove_THF Wash_EtOAc Wash with EtOAc Remove_THF->Wash_EtOAc Acidify Acidify with HCl Wash_EtOAc->Acidify Extract_EtOAc Extract with EtOAc Acidify->Extract_EtOAc Dry_Concentrate Dry and Concentrate Extract_EtOAc->Dry_Concentrate Product N-Boc-L-Aspartic Acid 4-Benzyl Ester Dry_Concentrate->Product

Caption: Workflow for the synthesis of N-Boc-L-Aspartic acid 4-benzyl ester.

Protocol 2: Synthesis of N-Fmoc-L-Aspartic Acid 4-Benzyl Ester [7]

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0-5°C.

  • Add a solution of Fmoc-Cl (1 equivalent) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Dilute the reaction mixture with water and wash with diethyl ether.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Protection of the α-Carboxylic Acid Group

Protocol 3: Synthesis of N-Boc-L-Aspartic Acid 4-Benzyl Ester 1-Methyl Ester (based on a similar synthesis[8])

  • To a solution of N-Boc-L-aspartic acid 4-benzyl ester (1 equivalent) in a suitable organic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Add methyl iodide (1.2 equivalents) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired fully protected amino acid.

Deprotection Protocols

Protocol 4: N-Boc Deprotection [8]

  • Dissolve the N-Boc protected aspartic acid derivative in dioxane.

  • Add a 3N solution of HCl in dioxane.

  • Stir the reaction at room temperature for 6 hours.

  • After completion, perform a conventional work-up including neutralization with a base to obtain the free amine.

Protocol 5: N-Fmoc Deprotection

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF to remove the deprotected Fmoc group and piperidine.

Protocol 6: α-Allyl Ester Deprotection

  • Dissolve the allyl-protected compound in dichloromethane.

  • Add Pd(PPh₃)₄ (0.1 equivalents) and a scavenger such as phenylsilane (3 equivalents).

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography.

Protocol 7: β-Benzyl Ester Deprotection (Hydrogenolysis)

  • Dissolve the benzyl-protected compound in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the reaction under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Deprotection_Pathways Start Fully Protected Aspartic Acid Derivative (N-P, α-OR', β-OBn) N_Deprotection N-Deprotection Start->N_Deprotection Acid (Boc) or Base (Fmoc) alpha_Deprotection α-Carboxyl Deprotection Start->alpha_Deprotection Pd(0) (Allyl) or Saponification (Methyl) beta_Deprotection β-Carboxyl Deprotection Start->beta_Deprotection Hydrogenolysis (H₂/Pd-C) N_Free Free α-Amino N_Deprotection->N_Free alpha_Free Free α-Carboxyl alpha_Deprotection->alpha_Free beta_Free Free β-Carboxyl beta_Deprotection->beta_Free

Caption: Orthogonal deprotection pathways for a fully protected aspartic acid derivative.

Conclusion

The selection of an appropriate protecting group strategy for this compound is a critical step in the synthesis of peptides and other complex molecules. By understanding the principles of orthogonal protection and utilizing the detailed protocols provided, researchers can effectively control the reactivity of the α-amino and α-carboxyl groups, leading to successful and efficient synthetic outcomes. The quantitative data presented serves as a valuable resource for optimizing reaction conditions and maximizing yields.

References

Application Notes and Protocols for the Deprotection of Benzyl Esters in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of benzyl ester groups in peptide synthesis. The choice of the C-terminal protecting group is a critical decision that significantly impacts yield, purity, and the prevention of unwanted side reactions. The benzyl ester is a widely used protecting group, particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy, due to its stability under various conditions and its selective removal.[1]

This guide offers a comprehensive overview of the most common deprotection methods, including catalytic hydrogenation and acidolysis, supported by quantitative data and detailed protocols to aid in the successful synthesis of peptides.

Overview of Benzyl Ester Deprotection Methods

The selection of a deprotection method for a C-terminal benzyl ester is contingent on the overall protecting group strategy and the amino acid composition of the peptide. The primary methods employed are catalytic hydrogenation and acidolysis.

Catalytic Hydrogenation is a mild and efficient method for benzyl ester deprotection. It involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2][3][4][5][6][7] This method is advantageous as it avoids the use of strong acids, which can cause side reactions with sensitive amino acid residues.[1] Transfer hydrogenation, a variation of this method, utilizes a hydrogen donor like formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene in place of hydrogen gas, offering a more convenient and often faster alternative.[2][3][4][5]

Acidolysis involves the cleavage of the benzyl ester using strong acids. This method is commonly used in the final step of Boc/Bzl SPPS, where the peptide is cleaved from the resin and all benzyl-based side-chain protecting groups are removed simultaneously.[1] Commonly used acids include hydrogen fluoride (HF)[8][9][10][11], trifluoroacetic acid (TFA)[12][13], hydrobromic acid (HBr), and trimethylsilyl bromide (TMSBr).[14][15][16] The choice of acid and the addition of scavengers are crucial to minimize side reactions.[8][10][17]

The following diagram illustrates the general chemical transformation in benzyl ester deprotection.

G General Reaction of Benzyl Ester Deprotection Peptide_OBn Peptide-COO-Benzyl Peptide_COOH Peptide-COOH Peptide_OBn->Peptide_COOH Deprotection Deprotection_Reagent Deprotection Reagent (e.g., H₂, Acid) Deprotection_Reagent->Peptide_COOH Byproduct Byproduct (e.g., Toluene)

Caption: General chemical reaction for the deprotection of a peptide benzyl ester.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various benzyl ester deprotection methods, allowing for easy comparison of their efficiency and reaction conditions.

Table 1: Catalytic Hydrogenation Methods

Hydrogen SourceCatalystSolventTemperature (°C)TimeYield (%)Notes
H₂ (gas)10% Pd/CMethanolRoom Temp1-4 h85-95Standard and widely used method.[1]
Formic Acid10% Pd/C or Pd BlackMethanolRoom Temp5-10 min~92-98Rapid deprotection; formic acid acts as a good solvent for many peptides.[6]
Ammonium Formate10% Pd/CMethanolRoom TempminutesHighEffective for various protected amino acids and peptides.[4]
1,4-Cyclohexadiene10% Pd/C or Pd BlackEthanol25< 1 hHighRapid removal of benzyloxycarbonyl, benzyl ester, and benzyl ether groups.
Cyclohexene10% Pd/CNot specifiedNot specifiedNot specifiedConvenientCan also remove other protecting groups like N-benzyloxycarbonyl.[3]

Table 2: Acidolysis Methods

ReagentScavengersTemperature (°C)TimeYield (%)Notes
HFAnisole, p-cresol, dimethylsulfide-5 to 030-60 minVariable"Low-High HF" procedure can minimize side reactions.[8][10]
TFA / Thioanisole---253 hQuantitativeEffective for O-benzyltyrosine without O-to-C rearrangement.[13]
HBr / TFAPhenol, p-cresolNot specifiedNot specifiedVariableCan reduce acid-catalyzed side reactions in tyrosine-containing peptides.[12]
1M TMSBr / Thioanisole in TFA---Not specifiedNot specifiedHighUsed for cleavage from the resin and deprotection of phosphotyrosine-containing peptides.[15]

Experimental Protocols

This section provides detailed methodologies for key deprotection experiments.

Protocol for Catalytic Hydrogenolysis (Solution Phase)

This protocol describes the deprotection of a C-terminal benzyl ester in the solution phase using hydrogen gas.[1]

Materials:

  • Peptide with C-terminal benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply (e.g., balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the peptide in methanol.

  • Add 10% (w/w) of palladium on carbon catalyst to the solution.

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, carefully remove the catalyst by filtration through a pad of Celite.

  • Remove the solvent under reduced pressure to obtain the deprotected peptide.

Protocol for Transfer Hydrogenation using Formic Acid

This protocol is a rapid and convenient alternative to using hydrogen gas.[6]

Materials:

  • Protected peptide

  • Palladium black or 10% Pd/C

  • 4.4% Formic acid in methanol

Procedure:

  • Dissolve the protected peptide (~200 mg) in 2-10 mL of 4.4% formic acid-methanol solution.

  • In a separate 25-mL round-bottom flask, add approximately 200 mg of freshly prepared palladium black catalyst and 10 mL of 4.4% formic acid-methanol.

  • Add the peptide solution to the flask containing the catalyst.

  • Stir the mixture continuously under a nitrogen atmosphere at room temperature.

  • Monitor the reaction, which is typically complete in 5-10 minutes.

  • Filter the catalyst and wash with methanol.

  • Evaporate the solvent to yield the deprotected peptide.

Protocol for "Low-High" HF Cleavage

This two-step procedure is designed to minimize side reactions during the deprotection of peptides synthesized using Boc/Bzl chemistry.[10]

Materials:

  • Peptide-resin

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • p-Thiocresol (for Trp-containing peptides)

  • Anhydrous Hydrogen Fluoride (HF)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure: Low HF Step (Sₙ2 conditions):

  • Place 1-2 g of peptide-resin in the HF cleavage vessel.

  • Add scavengers: 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.

  • Cool the vessel to -5 to 0 °C.

  • Distill 2.5 mL of HF per gram of resin into the vessel.

  • Stir the mixture for 2 hours at 0 °C.

  • Evaporate the HF under a stream of nitrogen.

High HF Step (Sₙ1 conditions):

  • Re-cool the reaction vessel.

  • Charge the vessel with 10 mL of HF per gram of resin.

  • Cleave the peptide for 1-1.5 hours at -5 to 0 °C.

  • Evaporate the HF.

  • Precipitate the crude peptide with cold diethyl ether, wash to remove scavengers, and then dissolve in a suitable solvent for lyophilization.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in benzyl ester deprotection.

G Workflow for Boc-SPPS with C-Terminal Benzyl Ester cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection Start Start with Amino Acid-Benzyl Ester Resin Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Wash Coupling->Wash Wash->Boc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage and Deprotection (e.g., HF) Wash->Final_Cleavage Precipitation Precipitation Final_Cleavage->Precipitation Purification Purification Precipitation->Purification End End Purification->End Final Peptide

Caption: Workflow of Boc-SPPS with a C-terminal benzyl ester.

G Decision Tree for Benzyl Ester Deprotection Method Start Peptide with C-terminal Benzyl Ester Acid_Sensitive Does the peptide contain acid-sensitive groups? Start->Acid_Sensitive Boc_Bzl_Strategy Is Boc/Bzl strategy used with simultaneous side-chain deprotection? Acid_Sensitive->Boc_Bzl_Strategy No Catalytic_Hydrogenation Catalytic Hydrogenation (H₂/Pd/C or Transfer Hydrogenation) Acid_Sensitive->Catalytic_Hydrogenation Yes Sulfur_Containing Does the peptide contain sulfur-containing amino acids? Boc_Bzl_Strategy->Sulfur_Containing No Acidolysis Acidolysis (e.g., HF, TFA, TMSBr) Boc_Bzl_Strategy->Acidolysis Yes Sulfur_Containing->Catalytic_Hydrogenation No Special_Conditions Consider catalyst poisoning. Use thiophene-free solvents or increase catalyst loading. Sulfur_Containing->Special_Conditions Yes Special_Conditions->Catalytic_Hydrogenation

Caption: Decision tree for selecting a benzyl ester deprotection method.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of benzyl esters, potentially compromising the yield and purity of the final peptide.

  • Racemization: Although less common with benzyl esters compared to other esters, racemization can occur, especially under harsh basic or acidic conditions. Careful control of pH and temperature is essential.

  • Diketopiperazine Formation: In solid-phase synthesis, the deprotected N-terminal amino group of a dipeptide can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the peptide from the support.[18] This is more prevalent with certain amino acid sequences.

  • Side-Chain Alkylation: During acidolysis, the benzyl carbocations generated can alkylate nucleophilic side chains of amino acids like tryptophan, methionine, and tyrosine.[10][17] The use of scavengers such as anisole, p-cresol, and thioanisole is crucial to trap these reactive species.[8][10][17]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring (aspartimide) under both acidic and basic conditions.[19] This can lead to the formation of β-aspartyl peptide isomers. Using the β-cyclohexyl ester of aspartic acid in Boc chemistry can significantly reduce this side reaction.[19]

  • Catalyst Poisoning: Sulfur-containing amino acids like cysteine and methionine can poison the palladium catalyst used in catalytic hydrogenation, reducing its efficiency.[7] Using a larger amount of catalyst or performing the reaction in a solvent that minimizes sulfur binding to the catalyst can help mitigate this issue.

By understanding the principles behind each deprotection method and carefully selecting the appropriate conditions and scavengers, researchers can effectively remove the benzyl ester protecting group while maximizing the yield and purity of the desired peptide.

References

The Pivotal Role of L-Aspartic Acid 4-Benzyl Ester in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid 4-benzyl ester is a critical building block in the synthesis of a wide array of bioactive molecules. Its unique structural features, including a protected carboxylic acid group and a chiral center, make it an invaluable tool in peptide synthesis, peptidomimetics, and the development of therapeutic agents. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of key bioactive compounds.

Core Applications

This compound, often used in its N-terminally protected form as Fmoc-Asp(OBzl)-OH, serves as a fundamental component in Solid Phase Peptide Synthesis (SPPS). The benzyl ester protection of the side-chain carboxylic acid is crucial as it prevents unwanted side reactions during peptide chain elongation. This protection is stable under the basic conditions used for Fmoc group removal and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin.[1][2][3]

Key applications include:

  • Peptide Synthesis: It is a standard amino acid derivative for incorporating aspartic acid residues into peptide sequences.[4][5][6]

  • Synthesis of Peptidomimetics: Its structure is utilized to create peptide-like molecules with improved stability and bioavailability.

  • Drug Development: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents and integrin antagonists.[5][7][8]

  • Artificial Sweeteners: It is a precursor in the industrial synthesis of the dipeptide sweetener Aspartame.[9][10][11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide using Fmoc-Asp(OBzl)-OH

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Ala-Asp-Gly-Phe-Leu) on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Ala-OH, Fmoc-L-Asp(OBzl)-OH, Fmoc-L-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling (First Amino Acid: Fmoc-L-Leu-OH):

    • In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents, 2.0 mmol), HOBt (4 equivalents, 2.0 mmol), and DIC (4 equivalents, 2.0 mmol) in 5 mL of DMF.

    • Pre-activate for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-L-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Asp(OBzl)-OH, Fmoc-L-Ala-OH, Fmoc-L-Tyr(tBu)-OH).

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add 10 mL of the cleavage cocktail to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Quantitative Data for a Representative SPPS Cycle:

ParameterValue/Range
Resin Substitution0.5 mmol/g
Amino Acid Excess4 equivalents
Coupling Reagent Excess4 equivalents
Coupling Time2 hours
Fmoc Deprotection Time5 min + 15 min
Typical Crude Purity>70%
Typical Final Yield (after purification)15-40%
Protocol 2: Synthesis of Aspartame Precursor

This protocol describes a key step in the synthesis of Aspartame, involving the coupling of an N-protected L-aspartic acid derivative with L-phenylalanine methyl ester.

Materials:

  • N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) (can be synthesized from L-aspartic acid and benzyl chloroformate)[9]

  • L-phenylalanine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Z-Asp:

    • Dissolve Z-Asp (1 equivalent) and NHS (1.1 equivalents) in ethyl acetate.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in ethyl acetate dropwise.

    • Stir the mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter off the precipitated dicyclohexylurea (DCU).

  • Coupling Reaction:

    • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in ethyl acetate and add TEA (1.1 equivalents) to neutralize.

    • Add the filtered solution of activated Z-Asp to the L-phenylalanine methyl ester solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The resulting product, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester, can be purified by recrystallization or column chromatography.

  • Deprotection: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation to yield Aspartame.

Quantitative Data for Aspartame Precursor Synthesis:

ParameterValue/RangeReference
Yield of Z-Asp>90%[9]
Purity of Z-Asp>99%[9]
Coupling Reaction Yield85-95%General peptide coupling yields

Role in Bioactive Molecule Synthesis Workflows

Synthesis of Integrin Antagonists

This compound is a key component in the synthesis of peptidomimetic antagonists of α4β1 integrin. These antagonists can modulate cell adhesion and signaling, making them potential therapeutics for inflammatory diseases.

G cluster_synthesis Synthesis of Peptidomimetic cluster_bioactivity Biological Action L-Asp(OBzl) L-Aspartic acid 4-benzyl ester SPPS Solid-Phase Peptide Synthesis L-Asp(OBzl)->SPPS Incorporation Peptidomimetic α4β1 Integrin Antagonist SPPS->Peptidomimetic Cleavage & Purification Integrin α4β1 Integrin Peptidomimetic->Integrin Binding CellAdhesion Cell Adhesion & Signaling Integrin->CellAdhesion Inhibition Inflammation Inflammation CellAdhesion->Inflammation Reduction

Caption: Workflow for the synthesis and action of an integrin antagonist.

Development of HIV Protease Inhibitors

The synthesis of certain HIV protease inhibitors involves the use of L-aspartic acid derivatives to construct the core structure of the drug molecule. These inhibitors are crucial components of Highly Active Antiretroviral Therapy (HAART).

G Start L-Aspartic Acid Protection Side-chain Protection (e.g., Benzyl Ester) Start->Protection Intermediate Protected Aspartic Acid Derivative Protection->Intermediate Coupling Coupling with other fragments Intermediate->Coupling Precursor Drug Precursor Coupling->Precursor Deprotection Final Deprotection & Modification Precursor->Deprotection HIV_PI HIV Protease Inhibitor Deprotection->HIV_PI G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM Extracellular Matrix (e.g., Fibronectin) Integrin α4β1 Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Antagonist Integrin Antagonist (from L-Asp(OBzl)) Antagonist->Integrin Blocks Binding Src Src FAK->Src PI3K PI3K/Akt Pathway FAK->PI3K Ras Ras/MAPK Pathway Src->Ras CellResponse Cell Proliferation, Survival, Migration Ras->CellResponse PI3K->CellResponse

References

Application Notes and Protocols: L-Aspartic Acid 4-Benzyl Ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

L-Aspartic acid 4-benzyl ester, a derivative of the naturally occurring amino acid L-aspartic acid, is a valuable chiral building block in organic synthesis.[1] Its primary application lies in peptide synthesis, where the benzyl ester serves as a protecting group for the side-chain carboxyl functionality.[2] While the inherent chirality and bifunctional nature of this compound suggest its potential as a chiral auxiliary in asymmetric synthesis, a comprehensive review of the scientific literature indicates that its application in this specific role is not well-documented.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered.[3] Well-known examples of effective chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides, which have been successfully applied in a wide range of asymmetric reactions, such as alkylations, aldol additions, and Diels-Alder reactions.

This document, therefore, serves to outline the theoretical considerations for its use as a chiral auxiliary and provides a general framework based on established principles of asymmetric synthesis. It is important to note that the experimental protocols described herein are hypothetical and would require significant research and development for practical implementation.

Theoretical Applications in Asymmetric Synthesis

The structure of this compound offers several features that could be exploited for asymmetric induction:

  • Defined Stereocenter: The α-carbon possesses a defined (S)-configuration, which can serve as the source of chirality.

  • Functional Handles: The free α-amino and α-carboxyl groups provide points for the attachment of prochiral substrates.

  • Steric Bias: The benzyl ester group can provide the necessary steric hindrance to direct the approach of a reagent to one face of a prochiral enolate or dienophile.

Based on these features, one could envision its use in several key asymmetric transformations.

Asymmetric Alkylation of Carboxylic Acids

A common strategy in asymmetric synthesis is the diastereoselective alkylation of enolates derived from chiral N-acyl compounds. In a hypothetical scenario, a prochiral carboxylic acid could be coupled to the α-amino group of this compound to form an N-acyl derivative. Deprotonation of the α-proton of the acyl group would generate a chiral enolate. The stereochemistry of the subsequent alkylation would be controlled by the chiral environment provided by the aspartate auxiliary.

Below is a logical workflow for such a hypothetical process.

Asymmetric_Alkylation_Workflow cluster_synthesis Synthesis of Chiral Substrate cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage and Recovery Prochiral_Acid Prochiral Carboxylic Acid Coupling Coupling Reaction (e.g., DCC, EDCI) Prochiral_Acid->Coupling Asp_Auxiliary L-Aspartic Acid 4-Benzyl Ester Asp_Auxiliary->Coupling N_Acyl_Aspartate N-Acyl-L-Aspartate 4-Benzyl Ester Coupling->N_Acyl_Aspartate Deprotonation Deprotonation (e.g., LDA, -78 °C) N_Acyl_Aspartate->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (R-X) Chiral_Enolate->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Cleavage (e.g., Hydrolysis) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

References

Application Notes and Protocols: N-Protection of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed methodologies for the N-terminal protection of L-Aspartic acid 4-benzyl ester using common protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These procedures are essential for peptide synthesis and the development of complex pharmaceutical intermediates.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in peptide chemistry. The selective protection of its α-amino group is a critical step to prevent unwanted side reactions during subsequent coupling steps. The choice of the protecting group (Boc, Cbz, or Fmoc) depends on the overall synthetic strategy, especially the deprotection conditions required for orthogonal protection schemes in solid-phase or solution-phase peptide synthesis. This document outlines the experimental procedures for introducing these key protecting groups.

Overview of N-Protection Strategies

The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the protecting agent. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature is crucial for achieving high yields and purity.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Start L-Aspartic Acid 4-Benzyl Ester Dissolution Dissolve in Solvent with Base Start->Dissolution Protecting_Agent Protecting Agent (Boc)₂O, Cbz-Cl, or Fmoc-OSu Reaction Add Protecting Agent & React (0°C to RT) Protecting_Agent->Reaction Dissolution->Reaction Quench Quench & Acidify Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate & Purify Extraction->Purification Final_Product N-Protected This compound Purification->Final_Product

Caption: General workflow for the N-protection of this compound.

Chemical Reaction Schemes

The following diagram illustrates the chemical transformation for each protecting group.

Caption: N-protection reactions of this compound.

Experimental Protocols

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is robust and generally provides high yields.

Materials:

  • This compound (H-Asp(OBzl)-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0-2.5 eq) to the solution and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by slowly adding 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography if necessary.

Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection

This protocol is adapted from a high-yield procedure for the Cbz protection of L-aspartic acid and is suitable for the 4-benzyl ester derivative.

Materials:

  • This compound (H-Asp(OBzl)-OH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in water and adjust the pH to 10.0-11.0 with a 2N NaOH solution.

  • Heat the reaction mixture to a temperature between 45 °C and 50 °C.

  • Add benzyl chloroformate (1.05-1.1 eq) dropwise to the reaction mixture. Simultaneously, add a 2N NaOH solution to maintain the pH between 10.0 and 11.0.

  • Maintain the temperature and pH until the reaction is complete (typically 1-2 hours), as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2 with concentrated HCl to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • Alternatively, if the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Dry the crude product under vacuum. The product is often of high purity, but can be recrystallized if needed.

Protocol 3: N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection

This procedure uses N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for a clean and efficient reaction. A critical consideration for aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can occur under the basic conditions used for Fmoc deprotection in subsequent peptide synthesis steps.

Materials:

  • This compound (H-Asp(OBzl)-OH)

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetone

  • Deionized water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.0 eq) in dioxane or acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a separatory funnel containing cold water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by crystallization or column chromatography as needed. A reported synthesis of a similar compound, Fmoc-L-Asp-4-OBn, achieved a yield of 61.3%.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-protection of this compound.

ParameterBoc Protection Cbz Protection Fmoc Protection
Protecting Agent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-OSu
Base NaHCO₃ or Et₃NNaOHNaHCO₃
Solvent System THF/Water or Dioxane/WaterWaterDioxane/Water or Acetone/Water
Reaction Temp. 0 °C to Room Temp.45 - 50 °C0 °C to Room Temp.
Reaction Time 12 - 18 hours1 - 2 hours8 - 12 hours
Typical Yield >90% (Generally high)>90%60-70%
Purity (Post-Workup) >95%>99%>95%
Key Considerations Stable to base and hydrogenolysis. Cleaved by strong acid.Stable to acid. Cleaved by hydrogenolysis.Stable to acid. Cleaved by base (e.g., piperidine).
Potential Side Reactions Di-protection (low risk)Dipeptide formation (low risk)Aspartimide formation in subsequent steps.

Note: Yields and purity are dependent on the specific reaction scale, reagent quality, and purification effectiveness. The cited values provide a benchmark for expected results.

Troubleshooting & Optimization

Technical Support Center: L-Aspartic Acid 4-Benzyl Ester & Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent aspartimide formation when using L-Aspartic acid 4-benzyl ester (Asp(OBzl)) and related derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern?

Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly during Fmoc chemistry.[1][2] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide ring.[1][3] This cyclic intermediate is unstable and can lead to several undesirable byproducts. Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, the aspartimide ring can be opened by the base or water.[1][3] This can result in a mixture of α- and β-peptides, racemization of the aspartic acid residue, and the formation of piperidide adducts.[1][3] These byproducts are often difficult to separate from the target peptide, leading to lower yields and complex purification challenges.[3][4]

Q2: Is this compound (Asp(OBzl)) prone to aspartimide formation?

Yes. While historically used more in Boc-based SPPS, the benzyl ester protecting group for the aspartic acid side chain is susceptible to aspartimide formation, particularly under the basic conditions of Fmoc-SPPS.[5] The relatively low steric hindrance of the benzyl group does not effectively prevent the intramolecular cyclization reaction.

Q3: What factors influence the rate of aspartimide formation?

Several factors can influence the propensity for aspartimide formation:

  • Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has a significant impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly prone to this side reaction due to the lack of steric hindrance (in the case of Gly) or the nature of the side chain.[1][3]

  • Deprotection Conditions: The base used for Fmoc deprotection plays a crucial role. Strong bases like piperidine promote aspartimide formation.[3] The duration and temperature of the deprotection step also contribute; longer exposure to the base increases the likelihood of the side reaction.[6]

  • Solvent: The polarity of the solvent can affect the rate of aspartimide formation, with more polar solvents potentially leading to higher levels of this side reaction.[1]

  • Side-Chain Protecting Group: The nature of the ester group protecting the β-carboxyl of aspartic acid is a key factor. Bulkier protecting groups can sterically hinder the initial cyclization step, thus reducing aspartimide formation.[3][7]

Troubleshooting Guide

Problem: Significant aspartimide-related impurities are detected in my crude peptide.

Below are potential solutions and preventative measures to mitigate aspartimide formation, particularly when dealing with sensitive sequences.

Solution 1: Modification of Deprotection Conditions

One of the simplest strategies is to alter the Fmoc deprotection conditions to be less harsh.

  • Use of a Weaker Base: Consider replacing piperidine with a weaker base like morpholine. However, be aware that this may lead to incomplete Fmoc removal in some cases.[3]

  • Addition of an Acidic Additive: Adding an acidic additive to the piperidine solution can reduce the basicity and suppress aspartimide formation. A common approach is to use a solution of 20% piperidine with 0.1 M of an additive like HOBt (Hydroxybenzotriazole).[7][8]

  • Reduced Deprotection Time: Minimize the exposure of the peptide to the basic deprotection solution by using shorter deprotection times, if sufficient for complete Fmoc removal.

Solution 2: Utilization of Sterically Hindered Aspartic Acid Derivatives

If sequence-related issues are anticipated, using an aspartic acid derivative with a bulkier side-chain protecting group than benzyl or tert-butyl is a highly effective strategy.

Protecting GroupStructureKey Features
OtBu (tert-Butyl)-C(CH₃)₃Standard protecting group, but can be insufficient for problematic sequences.[1]
OMpe (3-methylpent-3-yl)-C(CH₃)(C₂H₅)₂Offers increased steric hindrance compared to OtBu, reducing aspartimide formation.[4][6]
OBno (5-n-butyl-5-nonyl)-C(C₄H₉)₂(C₅H₁₁)A highly bulky and flexible group that significantly reduces aspartimide formation, even in Asp-Gly sequences.[4]
ODmab Has been shown to sometimes increase the propensity for aspartimide formation.[7]

Note: While this compound was specified, for Fmoc-SPPS, Fmoc-Asp(OtBu)-OH is the more common starting point. The principles of using bulkier esters apply regardless. For particularly challenging sequences, switching to a more sterically demanding protecting group is recommended.

Solution 3: Backbone Protection

For maximum prevention, especially in the synthesis of long and difficult peptides, protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue can completely eliminate aspartimide formation.

  • Hmb (2-hydroxy-4-methoxybenzyl) and Dmb (2,4-dimethoxybenzyl) Groups: These groups are introduced on the nitrogen of the amino acid C-terminal to the Asp residue. This protection prevents the initial intramolecular attack.[1][8] These protecting groups are typically introduced as part of a dipeptide building block, for example, Fmoc-Xaa-(Dmb)Gly-OH.[8][9] The protecting group is cleaved during the final TFA-mediated cleavage from the resin.[8]

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

Objective: To minimize aspartimide formation by reducing the basicity of the deprotection solution.

Materials:

  • Peptide-resin

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • HOBt (Hydroxybenzotriazole)

  • DCM (Dichloromethane)

Procedure:

  • Prepare the Deprotection Solution: Create a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to prepare 10 mL of the solution, dissolve 135 mg of HOBt in 8 mL of DMF and then add 2 mL of piperidine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-washing: Wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Proceed to the next coupling step.

Protocol 2: Coupling of a Backbone-Protected Dipeptide

Objective: To completely prevent aspartimide formation at a specific Asp-Xaa junction.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OR)-Xaa-(Dmb/Hmb)-OH dipeptide (where OR is a suitable side-chain protecting group like OtBu or OBno)

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • DMF

Procedure:

  • Amino Acid Activation: Dissolve the Fmoc-Asp(OR)-Xaa-(Dmb/Hmb)-OH dipeptide (1.5-3 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, 1.5-3 eq.) in DMF. Add the base (e.g., DIPEA, 3-6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen, Fmoc-deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next deprotection and coupling cycle. The Dmb/Hmb group will be removed during the final TFA cleavage.

Visualizing the Chemistry

The following diagrams illustrate the mechanism of aspartimide formation and the strategies for its prevention.

Aspartimide_Formation cluster_main Aspartimide Formation Pathway Peptide Aspartyl Peptide Residue (...-NH-CHR-CO-NH-CH(CH₂COOR')-CO-NH-...) Deprotonated Backbone Amide Deprotonation (Piperidine) Peptide->Deprotonated Base Cyclization Intramolecular Attack Deprotonated->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Byproducts Undesired Products (α/β-peptides, Racemized peptide, Piperidides) Aspartimide->Byproducts Base/H₂O

Caption: Base-catalyzed mechanism of aspartimide formation.

Prevention_Strategies cluster_prevention Strategies to Prevent Aspartimide Formation Problem Aspartimide Formation Prone Sequence (e.g., Asp-Gly) Strategy1 Bulky Side-Chain Protecting Group (e.g., -OMpe, -OBno) Problem->Strategy1 Blocks Cyclization Strategy2 Backbone Protection (e.g., Dmb, Hmb on Gly) Problem->Strategy2 Prevents N-attack Strategy3 Modified Deprotection (e.g., Weaker Base, HOBt additive) Problem->Strategy3 Reduces Base Catalyst Outcome Reduced or Eliminated Aspartimide Formation Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Overview of key prevention strategies.

References

Technical Support Center: Optimizing Coupling Efficiency of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of L-Aspartic acid 4-benzyl ester in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling reactions of this compound, providing potential causes and actionable solutions.

Q1: My coupling reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low coupling yields are a frequent issue and can stem from several factors. Below are the primary causes and corresponding optimization strategies:

  • Inefficient Activation: The carboxylic acid of this compound may not be fully activated.

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salt reagents like HATU or COMU are known for their high efficiency and rapid activation, often outperforming carbodiimides.[1] Phosphonium salt reagents like PyBOP are also highly effective.[2][3] Ensure all reagents are fresh and anhydrous.

  • Steric Hindrance: The bulky benzyl ester group can sterically hinder the approach of the amine component.

    • Solution: Extend the reaction time or slightly increase the reaction temperature (e.g., from 0°C to room temperature). Be cautious, as higher temperatures can increase the risk of racemization.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions.

    • Solution: Typically, a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amino component (1.0-1.1 equivalents) relative to the carboxylic acid component is recommended for solution-phase synthesis.

  • Poor Solubility: Reagents or the growing peptide may have poor solubility in the chosen solvent.

    • Solution: Ensure all components are fully dissolved. Dimethylformamide (DMF) is a common solvent with good solvating properties for peptide synthesis. For reagents with solubility issues, consider alternatives like N-Methyl-2-pyrrolidone (NMP).

Q2: I am observing significant side product formation, particularly an impurity with the same mass as my desired product. What is happening?

A2: This is a classic sign of aspartimide formation , a major side reaction for aspartic acid derivatives. The peptide backbone nitrogen attacks the side-chain benzyl ester, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form not only the desired α-peptide but also the undesired β-peptide, which has the same mass and is often difficult to separate chromatographically.[4][5]

Solutions to Minimize Aspartimide Formation:

  • Choice of Coupling Reagent and Additives:

    • Use coupling conditions known to minimize this side reaction. The use of carbodiimides like DIC in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, its non-explosive alternative OxymaPure, can suppress aspartimide formation.[2][4]

    • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), adding 0.1 M HOBt to the piperidine solution used for Fmoc deprotection can significantly reduce aspartimide formation by buffering the basic environment.[5][6]

  • Use of Hindered Bases:

    • Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA), especially when using uronium/aminium or phosphonium salt reagents.

  • Protecting Group Strategy (for SPPS):

    • While you are using a benzyl ester, for future syntheses, consider using a bulkier side-chain protecting group like the cyclohexyl (cHex) ester, which has been shown to significantly lower the rate of aspartimide formation compared to the benzyl ester in Boc-based synthesis.

Q3: My final product shows signs of racemization (epimerization). How can I prevent this?

A3: Racemization at the α-carbon of the aspartic acid residue is a risk during the activation step. The activated carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to a loss of stereochemical integrity.

Strategies to Suppress Racemization:

  • Use of Additives: This is the most common and effective strategy. Adding an equivalent of HOBt or HOAt when using carbodiimide coupling reagents (like DCC or DIC) minimizes racemization by forming an active ester intermediate that is less prone to racemization.[3]

  • Choice of Coupling Reagent:

    • Uronium/aminium reagents based on HOAt, such as HATU, are known to react faster and with less epimerization compared to their HOBt-based counterparts like HBTU.[3]

    • Phosphonium reagents like DEPBT are noted for causing very little epimerization.[2]

  • Control of Base and Temperature:

    • Avoid using a large excess of base. If using uronium/aminium reagents, use a hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM).

    • Perform the activation and coupling steps at low temperatures (e.g., 0°C) to minimize the rate of racemization.

Data Presentation

Table 1: Comparative Analysis of Common Coupling Reagents

This table provides a qualitative and quantitative summary of common coupling reagents used in peptide synthesis. While exact yields are sequence-dependent, this provides a general comparison of their performance characteristics.

Coupling Reagent ClassExample(s)Typical Equivalents (vs. Acid)Additive RequiredRelative SpeedRacemization RiskKey Advantages & Disadvantages
Carbodiimide DCC, DIC, EDC1.1 - 1.2Yes (HOBt, Oxyma) ModerateModerate (High without additive)Advantages: Cost-effective. Disadvantages: Byproducts can be difficult to remove (DCC/DIC); requires additive to suppress racemization.
Phosphonium Salt PyBOP, PyAOP1.1 - 1.2No (contains HOBt/HOAt)FastLowAdvantages: High efficiency, low racemization. Disadvantages: Higher cost; BOP forms a carcinogenic byproduct.[3]
Uronium/Aminium Salt HBTU, HATU, COMU1.1 - 1.2No (contains HOBt/HOAt/Oxyma)Very FastVery LowAdvantages: Very high efficiency, rapid reactions, low racemization (especially HATU/COMU).[1] Disadvantages: Higher cost; can cause side reactions if used in large excess.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of Boc-L-Aspartic acid 4-benzyl ester

This protocol describes a general method for coupling Boc-L-Asp(OBzl)-OH to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) using HATU.

Materials:

  • Boc-L-Aspartic acid 4-benzyl ester (Boc-L-Asp(OBzl)-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (Brine, aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the salt and stir for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve Boc-L-Asp(OBzl)-OH (1.05 eq.) and HATU (1.05 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to this solution and stir at 0°C for 5-10 minutes. This is the "pre-activation" step.

  • Coupling: Add the activated Boc-L-Asp(OBzl)-OH solution from step 2 to the neutralized amino ester solution from step 1 at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Mandatory Visualization

Diagram 1: General Workflow for Peptide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step A Boc-L-Asp(OBzl)-OH D Activated Ester Intermediate A->D B Coupling Reagent (e.g., HATU) B->D C Base (e.g., DIPEA) C->D F Dipeptide Product D->F Reaction E Amine Component (e.g., H-Gly-OMe) E->F

Caption: A simplified workflow for the two-stage process of peptide bond formation.

Diagram 2: Troubleshooting Low Coupling Yield

G start Low Yield Observed q1 Is the reaction complete (checked by TLC/LC-MS)? start->q1 a1_no Extend reaction time or increase temperature slightly q1->a1_no No a1_yes Problem is likely during work-up or purification q1->a1_yes Yes q2 Are reagents fresh and anhydrous? a1_no->q2 a2_no Use fresh, anhydrous reagents and solvent q2->a2_no No q3 Is the coupling reagent strong enough? q2->q3 Yes a3_no Switch to a more potent reagent (e.g., HATU, COMU) q3->a3_no No a3_yes Review stoichiometry and solubility q3->a3_yes Yes

Caption: A decision tree for troubleshooting low yields in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use DCC as a coupling reagent for this compound in solution-phase synthesis? A1: Yes, you can use N,N'-Dicyclohexylcarbodiimide (DCC), but it is crucial to include an additive like HOBt to minimize racemization.[3] A major drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can complicate purification.[2] For cleaner reactions, Diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is more soluble.

Q2: What is the role of a base like DIPEA in couplings with HATU or PyBOP? A2: In couplings involving uronium/aminium (HATU) or phosphonium (PyBOP) salts, a tertiary amine base like DIPEA serves two main purposes. First, it neutralizes any amine salts (like hydrochloride or trifluoroacetate) to generate the free amine required for the coupling. Second, it facilitates the activation of the carboxylic acid by the coupling reagent. Typically, two equivalents of base are used: one for neutralization and one for activation.

Q3: How can I confirm that aspartimide formation has occurred? A3: Aspartimide formation can be tricky to identify because the primary byproduct, the β-peptide, has the same mass as the desired α-peptide. The most effective way to confirm its presence is through careful analysis by HPLC, where the β-peptide often has a slightly different retention time. Additionally, NMR spectroscopy can distinguish between the α and β isomers. The presence of other related byproducts, like piperidides (in Fmoc synthesis), can also suggest that aspartimide formation is a competing pathway.[5]

Q4: Is this compound more suitable for Boc or Fmoc-based solid-phase synthesis? A4: The benzyl ester is an acid-labile protecting group, making it compatible with the final hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) cleavage steps used in Boc-based SPPS. In Fmoc-based SPPS, which uses TFA for final cleavage, the benzyl group will also be cleaved. However, the primary issue with any aspartic acid derivative in Fmoc synthesis is the repeated exposure to the basic conditions (piperidine) for Fmoc removal, which strongly promotes aspartimide formation.[7] Therefore, while usable in both, special precautions against aspartimide formation are critical in Fmoc-SPPS.

References

Technical Support Center: Deprotection of Benzyl Esters in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzyl esters in complex peptides.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed hydrogenolysis of a benzyl ester is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

A1: Slow or incomplete hydrogenolysis is a frequent issue. Here are the primary causes and potential solutions:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing residues (like Cysteine and Methionine) and some nitrogen-containing functional groups within your peptide.[1][2] Even trace amounts of these can deactivate the catalyst.

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] If poisoning is severe, consider using a catalyst less prone to poisoning, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1]

  • Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary significantly between batches and suppliers.

    • Solution: Use a freshly opened bottle of a high-quality catalyst.[1]

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[1]

  • Steric Hindrance: A sterically hindered benzyl ester may have difficult access to the catalyst surface.[1]

    • Solution: Increase the reaction temperature and pressure. If the reaction remains slow, an alternative deprotection method like acidic cleavage may be necessary.[1]

Q2: I am observing side reactions during the hydrogenolysis of my benzyl ester. How can I improve the selectivity?

A2: Selectivity is crucial when other reducible functional groups are present in the peptide, such as alkenes, alkynes, nitro groups, or certain nitrogen-containing heterocycles.[1]

  • Hydrogen Source: For sensitive substrates, catalytic transfer hydrogenation is a milder alternative to using hydrogen gas.[1][2] Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate, which can help prevent the reduction of other functional groups.[1][3]

  • Catalyst Choice: The choice of catalyst can influence selectivity. Some catalyst systems may offer better chemoselectivity. For example, using an inhibitor with Pd/C can sometimes prevent the reduction of benzyl ethers while allowing cleavage of benzyl esters.[4]

  • Reaction Conditions: Optimizing temperature and pressure can improve selectivity. Lower pressures and temperatures generally favor the cleavage of the more labile benzyl ester.[1]

Q3: When should I choose an alternative to palladium-catalyzed hydrogenolysis for benzyl ester deprotection?

A3: While hydrogenolysis is common, it's not always suitable. Consider alternatives in these scenarios:

  • Presence of Sensitive Functional Groups: If your peptide contains groups that are sensitive to reduction (e.g., alkynes, S-benzyl groups on cysteine) and selectivity cannot be achieved.

  • Catalyst Poisoning: When the peptide contains residues that irreversibly poison the palladium catalyst.[2]

  • Solubility Issues: If the peptide is not soluble in solvents compatible with hydrogenation.

  • Alternative: Acid-catalyzed hydrolysis using strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) is a common alternative, especially in Boc/Bzl solid-phase peptide synthesis (SPPS).[5]

Q4: How does acid-catalyzed deprotection of benzyl esters work, and what are the precautions?

A4: Strong acids can cleave benzyl esters, typically through an SN1-type mechanism involving a stable benzyl cation.[1] This method is often used for the final cleavage step in Boc-based SPPS, where it simultaneously removes the peptide from the resin and cleaves benzyl-based side-chain protecting groups.[5]

  • Precautions: This method is only suitable for peptides that can tolerate strong acidic conditions. Acid-labile protecting groups (e.g., Boc, trityl) will also be cleaved.[1] The formation of the benzyl cation can lead to side reactions, such as the benzylation of tyrosine residues.[6] Therefore, the use of a cation scavenger like anisole or triethylsilane is highly recommended.[1]

Troubleshooting Guide

This section provides a more detailed approach to common experimental issues.

Issue 1: Incomplete or Slow Hydrogenolysis
Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Increase Pd/C loading to 20-50 mol%.[1] 2. Switch to Pearlman's catalyst (Pd(OH)₂/C).[1] 3. If sulfur is present, consider an alternative deprotection method.
Low Catalyst Activity 1. Use a new, unopened bottle of high-quality Pd/C. 2. Ensure the catalyst has not been exposed to air or moisture for extended periods.
Poor Mass Transfer 1. Increase the stirring rate to ensure the catalyst is fully suspended. 2. Increase the hydrogen pressure (if using H₂ gas).[1]
Steric Hindrance 1. Increase reaction temperature and/or pressure.[1] 2. Consider switching to a chemical reduction or acidic cleavage method.[1]
Issue 2: Unwanted Side Reactions (Low Selectivity)
Potential Cause Troubleshooting Steps
Reduction of Other Functional Groups 1. Switch from H₂ gas to a milder hydrogen donor like ammonium formate or 1,4-cyclohexadiene (Catalytic Transfer Hydrogenation).[1][2] 2. Lower the reaction temperature and pressure.[1]
Side-Chain Alkylation (Acidic Cleavage) 1. Add a cation scavenger such as anisole, thioanisole, or triethylsilane (1.5-2.0 equivalents) to the reaction mixture.[1][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for different deprotection methods. Note that optimal conditions are substrate-dependent and require empirical optimization.

Method Catalyst/Reagent Catalyst/Reagent Loading Hydrogen Source/Conditions Typical Solvent Notes
Standard Hydrogenolysis 10% Pd/C10 mol% (can be increased)[1]H₂ (gas, balloon pressure)[5]Methanol, Ethanol, Ethyl Acetate[1]Most common method; susceptible to poisoning.
Catalytic Transfer Hydrogenation 10% Pd/C10-20% by weight[7]Ammonium Formate, Formic Acid, 1,4-Cyclohexadiene[1]Methanol, Ethanol[7]Milder conditions, avoids handling H₂ gas.
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA)5-10 equivalents[1]N/ADichloromethane (DCM)[1]Requires cation scavenger (e.g., anisole).[1]
Strong Acid Cleavage (SPPS) Hydrofluoric Acid (HF)High concentrationN/AAnisole (scavenger)[5][8]Used in Boc/Bzl SPPS for final cleavage.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenolysis
  • Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol) to a concentration of approximately 0.1 M.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[1]

  • Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.[5]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1][5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed if necessary.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in anhydrous methanol (10-20 mL per gram of substrate).[7]

  • Reagent Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and wash the pad with methanol.[7]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further.[7]

Protocol 3: Acid-Catalyzed Deprotection using TFA
  • Preparation: Dissolve the benzyl ester in dichloromethane (CH₂Cl₂).[1]

  • Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).[1]

  • TFA Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

G cluster_start cluster_checks Initial Checks cluster_actions1 Primary Actions cluster_actions2 Secondary Actions (If Still Incomplete) cluster_end start Start: Incomplete Hydrogenolysis check_catalyst Check Catalyst (Age, Quality) start->check_catalyst Poisoning/Activity? check_stirring Check Reaction Setup (Stirring, H₂ Source) start->check_stirring Physical Limits? increase_load Increase Catalyst Loading (20-50 mol%) check_catalyst->increase_load change_catalyst Use Fresh / Pearlman's Catalyst check_catalyst->change_catalyst increase_pressure Increase H₂ Pressure & Stirring Rate check_stirring->increase_pressure transfer_h Switch to Catalytic Transfer Hydrogenation (e.g., Ammonium Formate) increase_load->transfer_h Failure end_node Reaction Complete increase_load->end_node Success change_catalyst->transfer_h Failure change_catalyst->end_node Success change_method Consider Alternative Method (e.g., Acidolysis) increase_pressure->change_method Failure increase_pressure->end_node Success transfer_h->end_node Success change_method->end_node Success

Caption: Troubleshooting workflow for incomplete hydrogenolysis reactions.

G cluster_peptide Peptide Substrate Characteristics cluster_methods Deprotection Method Choice sulfur Contains Sulfur? (Met, Cys) hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂) sulfur->hydrogenolysis No acidolysis Acidolysis (TFA, HF) sulfur->acidolysis Yes reducible_groups Other Reducible Groups? (alkenes, etc.) reducible_groups->hydrogenolysis No transfer_h Catalytic Transfer Hydrogenation reducible_groups->transfer_h Yes (Milder) acid_labile Other Acid-Labile Groups? (Boc, Trt) acid_labile->hydrogenolysis Yes acid_labile->transfer_h Yes acid_labile->acidolysis No (Cleaves all) steric_hindrance Sterically Hindered Ester? steric_hindrance->hydrogenolysis No steric_hindrance->acidolysis Yes transfer_h->acidolysis If still problematic

Caption: Decision logic for selecting a benzyl ester deprotection method.

References

Technical Support Center: Purification of Peptides Containing L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing L-Aspartic acid 4-benzyl ester (Asp(OBzl)).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing Asp(OBzl)?

A1: The standard and most widely used method for purifying peptides, including those with Asp(OBzl), is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically the first choice for these separations.[3]

Q2: How does the Asp(OBzl) group affect the peptide's behavior in RP-HPLC?

A2: The benzyl group of Asp(OBzl) is hydrophobic, which will increase the overall hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on a reversed-phase column compared to the unprotected or other protected forms of the peptide. When developing a purification method, a shallower gradient may be necessary to achieve good separation from closely eluting impurities.[4]

Q3: What are the most common impurities encountered when working with peptides containing Asp(OBzl)?

A3: Common impurities include:

  • Aspartimide-related by-products: This is a major side reaction for peptides containing aspartic acid, especially when it is followed by residues like glycine, serine, or alanine.[5][6] Aspartimide formation can lead to a mixture of α- and β-peptides, which are often difficult to separate from the desired product.[6]

  • Incomplete deprotection: Residual Asp(OBzl) may remain if the deprotection step (e.g., hydrogenolysis or strong acid cleavage) is incomplete.

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[7]

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Oxidation products: Particularly if the peptide contains methionine, cysteine, or tryptophan.[8]

Q4: How can I remove the benzyl protecting group from Asp(OBzl)?

A4: The benzyl ester is typically removed by one of two main methods:

  • Catalytic Hydrogenolysis: This method uses a catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., formic acid, ammonium formate).[9][10] This is a milder method that can be used when other acid-labile protecting groups need to be preserved.

  • Strong Acid Cleavage: Strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used to cleave the peptide from the resin and remove most protecting groups simultaneously, including the benzyl ester of aspartic acid.[11]

Q5: Can I purify the fully protected peptide containing Asp(OBzl) before final deprotection?

A5: Yes, it is possible to purify the fully protected peptide. However, these peptides are often very hydrophobic and may have poor solubility in the aqueous mobile phases used for RP-HPLC. In such cases, normal-phase chromatography can be a useful alternative.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Resolution During RP-HPLC Purification
Possible Cause Troubleshooting Steps
Inappropriate Gradient Optimize the gradient slope. For hydrophobic peptides containing Asp(OBzl), a shallower gradient (e.g., 0.5-1% change in organic phase per minute) can improve resolution.[4]
Wrong Mobile Phase pH The standard mobile phase for peptide purification is a water/acetonitrile system with 0.1% trifluoroacetic acid (TFA).[1][12] TFA acts as an ion-pairing agent and helps to achieve sharp peaks.
Column Overload Reduce the amount of crude peptide loaded onto the column. Overloading can lead to broad, tailing peaks.
Peptide Aggregation Some peptides, especially hydrophobic ones, can aggregate. Try dissolving the crude peptide in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the mobile phase for injection.
Problem 2: Incomplete Removal of the Benzyl Protecting Group
Possible Cause Troubleshooting Steps
Catalyst Poisoning (during hydrogenolysis) If your peptide contains sulfur (cysteine, methionine), it can poison the palladium catalyst.[9] Use a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Inactive Catalyst Use a fresh batch of catalyst. The activity of palladium on carbon can decrease over time.[9]
Insufficient Hydrogen Pressure Ensure adequate hydrogen pressure and vigorous stirring to facilitate the reaction.[9]
Incomplete Acid Cleavage If using strong acids like HF or TFMSA, ensure the cleavage time and temperature are sufficient for complete removal of the benzyl group. For Asp(OBzl), cleavage should be performed at a low temperature (around 0-5°C) to minimize side reactions.[11]
Problem 3: Presence of Hard-to-Separate Impurities
Possible Cause Troubleshooting Steps
Aspartimide Formation Aspartimide formation leads to α- and β-peptide impurities that are often difficult to resolve by RP-HPLC.[6] Consider using an orthogonal purification technique, such as ion-exchange chromatography, which separates based on charge differences.
Co-eluting Impurities If impurities co-elute with your target peptide, try changing the selectivity of your separation. This can be achieved by changing the stationary phase (e.g., from C18 to C8 or phenyl-hexyl), or by using a different mobile phase modifier.

Quantitative Data Summary

Table 1: Comparison of C-Terminal Protecting Groups in Peptide Synthesis

Protecting GroupTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Benzyl Ester 85-95>95Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.
Methyl Ester 90-98>95Easily introduced; Removable by saponification.Saponification conditions (strong base) can cause racemization and other side reactions.
tert-Butyl Ester 80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.

This table presents representative data. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Analytical RP-HPLC of a Peptide Containing Asp(OBzl)
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient: Run a scouting gradient of 5% to 95% B over 30 minutes to determine the approximate elution time of the peptide.

  • Optimization: Based on the scouting run, optimize the gradient to be shallower around the elution time of the target peptide to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 20 minutes could be used.

Protocol 2: Preparative RP-HPLC of a Peptide Containing Asp(OBzl)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a small amount of mobile phase B) and then dilute with mobile phase A. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • HPLC System:

    • Column: C18, 10 µm, 100 Å, 21.2 x 250 mm (or other appropriate preparative column).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 20 mL/min (adjust based on column size).

    • Detection: UV at 214 nm and 280 nm.

  • Gradient: Use the optimized gradient from the analytical run, adjusting for the different column volume and flow rate.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 3: Hydrogenolysis for Benzyl Ester Deprotection
  • Dissolve the Peptide: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.

  • Add Catalyst: Add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small scale reactions) at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by analytical RP-HPLC or mass spectrometry.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification SPPS Solid-Phase Peptide Synthesis (with Asp(OBzl)) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Analytical_HPLC Analytical RP-HPLC (Method Development) Crude->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Fraction_Analysis Fraction Analysis (HPLC & MS) Prep_HPLC->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Experimental workflow for peptide synthesis and purification.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Condition Issues Start Incomplete Benzyl Deprotection by Hydrogenolysis Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Substrate Check for Catalyst Poisons (e.g., Sulfur) Start->Check_Substrate Check_Conditions Check Reaction Conditions Start->Check_Conditions Use_Fresh_Catalyst Use Fresh Pd/C Check_Catalyst->Use_Fresh_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Use_Pearlmans_Catalyst Use Pearlman's Catalyst Check_Catalyst->Use_Pearlmans_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Substrate->Increase_Catalyst Consider_Alternative Consider Alternative Deprotection (e.g., Acid Cleavage) Check_Substrate->Consider_Alternative Increase_H2_Pressure Increase H₂ Pressure Check_Conditions->Increase_H2_Pressure Improve_Stirring Ensure Vigorous Stirring Check_Conditions->Improve_Stirring Change_Solvent Change Solvent Check_Conditions->Change_Solvent

Caption: Troubleshooting incomplete benzyl deprotection.

References

Technical Support Center: Synthesis of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of L-Aspartic acid 4-benzyl ester synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.[1] - Use an appropriate excess of benzyl alcohol.[1] - Consider a different catalytic system (e.g., p-toluenesulfonic acid, acetyl chloride).[1][2]
Side reactions (e.g., formation of dibenzyl ester, aspartimide)- Carefully control the stoichiometry of reagents.[1] - For protection strategies, ensure complete and selective protection and deprotection steps.[3] - The use of cyanosulfurylides as a protecting group can prevent aspartimide formation.[4]
Product loss during workup and purification- Optimize extraction procedures and solvent selection.- Use appropriate crystallization solvents and conditions to maximize recovery.[5] - For column chromatography, select the appropriate stationary and mobile phases to ensure good separation.
Presence of Impurities Unreacted starting materials- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize reaction conditions to drive the reaction to completion.
Formation of dibenzyl aspartate- Control the amount of benzyl alcohol and catalyst used.[2] - A one-pot procedure using cyclohexane as a water azeotroping solvent can yield enantiomerically pure dibenzyl aspartate p-toluenesulfonate, which can then be selectively deprotected if needed.[2]
Aspartimide formation- Avoid prolonged exposure to basic conditions, especially during deprotection of the amino group if a protection strategy is used.[6][7] - The use of bulky esters on the aspartic acid side chain can reduce aspartimide formation.[4] - Backbone protection with groups like dimethoxybenzyl (Dmb) can prevent this side reaction.[4]
Racemization- Avoid harsh acidic or basic conditions and high temperatures, which can promote racemization.[2][7] - The choice of solvent can influence the extent of racemization; for instance, using cyclohexane instead of toluene or benzyl alcohol for diester synthesis has been shown to prevent racemization.[2]
Difficulty in Purification/Isolation Oily product that fails to crystallize- Ensure all solvents are thoroughly removed under vacuum.- Try different crystallization solvents or solvent mixtures.- If crystallization fails, purification by column chromatography may be necessary.
Co-elution of product and impurities during chromatography- Optimize the mobile phase composition for better separation.- Consider using a different stationary phase (e.g., a different type of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods include:

  • Direct Esterification: This involves reacting L-aspartic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or acetyl chloride.[1][2][5] However, this can lead to a mixture of mono- and di-esters.

  • Protection-Esterification-Deprotection: This strategy involves protecting the amino group and the α-carboxylic acid of L-aspartic acid, followed by esterification of the β-carboxylic acid with benzyl alcohol, and subsequent removal of the protecting groups.[3] A common protecting group for the amino group is tert-butoxycarbonyl (Boc).[3]

Q2: How can I minimize the formation of the dibenzyl ester by-product?

A2: To minimize the formation of dibenzyl aspartate, you can:

  • Carefully control the stoichiometry of the reactants, particularly the amount of benzyl alcohol.[1][2]

  • Employ a milder catalyst or reaction conditions.

  • A procedure has been developed for the efficient one-pot preparation of (S)-Dibenzyl aspartate p-toluenesulfonate, which could be a starting point for selective debenzylation if required.[2]

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reactions include:

  • Dibenzylation: Esterification of both carboxylic acid groups.[2]

  • Aspartimide Formation: Intramolecular cyclization to form a succinimide derivative, which is more likely under basic conditions or during the deprotection of the N-protecting group.[4][6][8]

  • Racemization: Loss of stereochemical purity, which can be promoted by harsh reaction conditions.[2][7]

  • Peptide Coupling: If the amino group is not protected, self-condensation to form dipeptides can occur.[9]

Q4: What is the role of a protecting group in this synthesis?

A4: Protecting groups are used to selectively block reactive functional groups to prevent unwanted side reactions. In the synthesis of this compound, the amino group and the α-carboxylic acid are often protected to ensure that esterification occurs specifically at the β-carboxylic acid position.[3] The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino function.[3]

Q5: Can you provide a general protocol for the synthesis?

A5: Please refer to the detailed experimental protocols provided in the subsequent section for specific methodologies.

Quantitative Data Summary

Method Starting Material Catalyst/Reagents Solvent Yield (%) Purity (%) Reference
N-Boc Protection, Benzylation, DeprotectionL-aspartic acid-beta-methyl ester hydrochlorideBoc-anhydride, Benzyl bromide, TriethylamineMethanol, Acetonitrile70-80 (overall)>98.5[3]
Direct DiesterificationL-aspartic acidp-toluenesulfonic acid, Benzyl alcoholCyclohexane94Enantiomerically pure[2]
Direct MonoesterificationL-aspartic acidAcetyl chloride, Benzyl alcoholBenzyl alcoholNot specifiedNot specified[1]
N-Cbz ProtectionL-aspartic acidBenzyl chloroformate, NaOHWater>90>99[9]

Experimental Protocols

Protocol 1: Synthesis via N-Boc Protection, Esterification, and Deprotection (Adapted from CN102381999A)[3]
  • N-Boc Protection:

    • Dissolve L-aspartic acid-beta-methyl ester hydrochloride in methanol.

    • Add triethylamine and tert-Butyl dicarbonate (Boc-anhydride).

    • Stir the reaction mixture overnight at room temperature.

    • Concentrate the solution and perform an acidic workup to isolate the N-Boc protected intermediate.

  • Esterification:

    • Dissolve the N-Boc intermediate in a suitable organic solvent like acetonitrile or DMF.

    • Add an alkali and benzyl bromide.

    • After the reaction is complete, work up the mixture to isolate the N-Boc-L-aspartic acid-4-benzyl ester-1-methyl ester.

  • Deprotection:

    • Treat the product from the previous step with an acid (e.g., trifluoroacetic acid or HCl in an organic solvent) to remove the Boc protecting group.

    • Isolate the final product, this compound.

Protocol 2: One-Pot Preparation of (S)-Dibenzyl Aspartate p-Toluenesulfonate (Adapted from ACS Publications)[2]
  • Combine L-aspartic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane in a reaction flask equipped with a Dean-Stark trap.

  • Heat the mixture at reflux with vigorous stirring for 6 hours, continuously removing the water formed during the reaction.

  • Cool the reaction mixture and add isopropyl alcohol to precipitate the product.

  • Stir the suspension, filter the solid, wash with isopropyl alcohol, and dry to obtain (S)-Dibenzyl aspartate p-toluenesulfonate.

Visualizations

experimental_workflow cluster_protection Step 1: N-Boc Protection cluster_esterification Step 2: Benzyl Esterification cluster_deprotection Step 3: Deprotection start L-Aspartic Acid Derivative reagents1 Boc-Anhydride, Triethylamine reaction1 Stir at Room Temp reagents1->reaction1 workup1 Acidic Workup reaction1->workup1 intermediate1 N-Boc Protected Aspartate workup1->intermediate1 reagents2 Benzyl Bromide, Base intermediate1->reagents2 reaction2 Reaction in Organic Solvent reagents2->reaction2 workup2 Aqueous Workup reaction2->workup2 intermediate2 N-Boc-L-Aspartic Acid 4-Benzyl Ester workup2->intermediate2 reagents3 Acid (e.g., TFA or HCl) intermediate2->reagents3 reaction3 Cleavage of Boc Group reagents3->reaction3 purification Purification reaction3->purification final_product L-Aspartic Acid 4-Benzyl Ester purification->final_product

Caption: Experimental workflow for the synthesis of this compound via a protection strategy.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction unreacted_sm Unreacted Starting Material? impurities->unreacted_sm side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Time/Temp/ Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes workup_loss Loss During Workup? side_reactions->workup_loss No control_stoichiometry Control Stoichiometry/ Use Protecting Groups side_reactions->control_stoichiometry Yes optimize_purification Optimize Extraction/ Crystallization workup_loss->optimize_purification Yes change_catalyst Consider Different Catalyst optimize_conditions->change_catalyst diester_formation Dibenzyl Ester Formed? unreacted_sm->diester_formation No monitor_reaction Monitor Reaction (TLC/HPLC)/ Drive to Completion unreacted_sm->monitor_reaction Yes aspartimide Aspartimide Formation? diester_formation->aspartimide No control_bnoh Control Benzyl Alcohol Amount diester_formation->control_bnoh Yes avoid_base Avoid Harsh Basic Conditions aspartimide->avoid_base Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

common impurities in commercial L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial L-Aspartic acid 4-benzyl ester. The information addresses common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis and degradation. The most common impurities include:

  • Starting Materials: Residual L-aspartic acid and benzyl alcohol.

  • Over-reaction Products: L-Aspartic acid dibenzyl ester.

  • Racemization Products: D-Aspartic acid 4-benzyl ester, the enantiomer of the desired L-isomer. Racemization can occur during synthesis, particularly at elevated temperatures.

  • Side-Reaction Products: Dipeptide impurities, such as N-benzyloxycarbonyl aspartyl aspartic acid, can form if protecting groups are used during synthesis.[1]

  • Degradation Products: During peptide synthesis, a major side reaction involving aspartic acid esters is the formation of an aspartimide intermediate. This can lead to undesired modifications of the peptide chain.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercially available this compound is typically high, often stated as ≥97% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2] However, the actual purity can vary between batches and suppliers. It is crucial to consult the certificate of analysis for a specific lot.

Q3: How can impurities in this compound affect my peptide synthesis experiments?

A3: Impurities can have significant impacts on solid-phase peptide synthesis (SPPS):

  • Chain Termination: Reactive impurities can cap the growing peptide chain, halting further elongation. For instance, the formation of 1,4-diazepine-2,5-dione derivatives from aspartimide intermediates can terminate the synthesis.[3]

  • Formation of Deletion Sequences: Non-reactive impurities that are mistaken for the desired amino acid ester will not be incorporated, leading to peptides with missing amino acid residues.

  • Difficult Purification: The presence of closely related impurities can complicate the purification of the target peptide by HPLC.

  • Introduction of Stereoisomers: The presence of the D-enantiomer will result in the synthesis of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low yield in peptide synthesis Impurities in the this compound may be terminating the peptide chain growth. A known side reaction is the formation of aspartimide, which can lead to chain termination.[3][4]Analyze the purity of the this compound using HPLC. If significant impurities are detected, consider purifying the starting material or obtaining a higher purity grade from a different supplier. Optimize coupling conditions to minimize side reactions.
Presence of unexpected peaks in the crude peptide HPLC profile Impurities in the starting material are being incorporated into the peptide or are co-eluting with the product. The presence of the D-isomer can lead to diastereomeric peptides.Use HPLC-MS to identify the unexpected peaks. Compare the mass of the impurities with the potential impurities listed in the FAQs. Employ chiral HPLC to check for the presence of the D-enantiomer in the starting material.
Difficulty in purifying the final peptide The impurities in the this compound are structurally very similar to the desired product, making separation by reverse-phase HPLC challenging.Optimize the HPLC gradient and consider using a different stationary phase. If the issue is due to diastereomers, chiral chromatography may be necessary.

Experimental Protocols

Protocol: Purity Analysis of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting common impurities.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reference standards for potential impurities (if available)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., a small amount of acetonitrile diluted with Mobile Phase A) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Identify potential impurities by comparing their retention times with those of reference standards or by using HPLC-MS for mass identification.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities L-Aspartic Acid L-Aspartic Acid This compound This compound L-Aspartic Acid->this compound Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound Unreacted L-Aspartic Acid Unreacted L-Aspartic Acid This compound->Unreacted L-Aspartic Acid Incomplete Reaction Unreacted Benzyl Alcohol Unreacted Benzyl Alcohol This compound->Unreacted Benzyl Alcohol Incomplete Reaction L-Aspartic acid dibenzyl ester L-Aspartic acid dibenzyl ester This compound->L-Aspartic acid dibenzyl ester Over-benzylation D-Aspartic acid 4-benzyl ester D-Aspartic acid 4-benzyl ester This compound->D-Aspartic acid 4-benzyl ester Racemization

Caption: Common impurities from the synthesis of this compound.

Peptide_Synthesis_Side_Reaction Peptide-Asp(OBzl)- Peptide-Asp(OBzl)-... Aspartimide Intermediate Aspartimide Intermediate Peptide-Asp(OBzl)-->Aspartimide Intermediate Base (e.g., Piperidine) Chain Termination Chain Termination Aspartimide Intermediate->Chain Termination 1,4-Diazepine-2,5-dione 1,4-Diazepine-2,5-dione Aspartimide Intermediate->1,4-Diazepine-2,5-dione Rearrangement

Caption: Aspartimide-related side reactions during peptide synthesis.

HPLC_Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment

Caption: General workflow for HPLC purity analysis.

References

stability issues of L-Aspartic acid 4-benzyl ester under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of L-Aspartic acid 4-benzyl ester.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

Q1: I am observing significant degradation of my this compound in an aqueous solution. What are the likely causes?

A1: Degradation of this compound in aqueous solutions is often attributed to hydrolysis of the benzyl ester bond. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. Both acidic and alkaline conditions can catalyze this degradation. Under alkaline conditions, the risk of racemization also increases.

Q2: My peptide synthesis yield is lower than expected when using this compound. Could this be a stability issue?

A2: Yes, the stability of this compound during peptide synthesis is crucial. Degradation can occur during storage of the stock solution or during the coupling reaction itself. If the stock solution is prepared in a solvent that is not anhydrous, hydrolysis can occur over time. Additionally, the basic conditions often employed in solid-phase peptide synthesis can promote degradation and racemization.[1]

Q3: I have noticed the formation of an unknown impurity in my sample of this compound. What could it be?

A3: The most common degradation product is L-Aspartic acid, formed from the hydrolysis of the benzyl ester. Another potential impurity is the D-enantiomer, resulting from racemization. In the context of peptide synthesis, side reactions can lead to the formation of aspartimide, which can subsequently hydrolyze to form both α- and β-aspartyl peptides.[2]

Frequently Asked Questions (FAQs)

Storage and Handling

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry place, protected from light.[3] For long-term storage, temperatures of -20°C are often recommended.

Stability in Different Conditions

Q5: How does pH affect the stability of this compound?

A5: this compound is most stable at a slightly acidic to neutral pH. Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis of the benzyl ester. Racemization of the aspartic acid residue is more pronounced at neutral to alkaline pH, especially at elevated temperatures.[4]

Q6: What is the thermal stability of this compound?

A6: this compound is a crystalline solid with a melting point of approximately 225°C, at which it decomposes.[5] In solution, elevated temperatures will significantly increase the rate of degradation through hydrolysis and racemization.

Q7: Is this compound sensitive to light?

Degradation Pathways

Q8: What are the primary degradation pathways for this compound?

A8: The main degradation pathways are:

  • Hydrolysis: Cleavage of the benzyl ester bond to yield L-Aspartic acid and benzyl alcohol. This is catalyzed by acid or base.

  • Racemization: Conversion of the L-enantiomer to the D-enantiomer, which is more likely to occur under neutral to basic conditions.

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group can react with the backbone amide to form a succinimide ring (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides.[2]

Analytical Testing

Q9: How can I monitor the stability of this compound?

A9: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the purity of this compound and to detect and quantify any degradation products. Chiral HPLC can be used to assess enantiomeric purity and detect racemization.[6]

Data Presentation

Table 1: Summary of Qualitative Stability Data for this compound

ConditionObservationPotential Degradation Products
Acidic (e.g., pH < 4) Increased rate of hydrolysis.L-Aspartic acid, Benzyl alcohol
Neutral (e.g., pH 6-8) Relatively stable at room temperature. Racemization can occur at elevated temperatures.D-Aspartic acid 4-benzyl ester
Alkaline (e.g., pH > 8) Increased rate of hydrolysis and racemization.L-Aspartic acid, D-Aspartic acid, Benzyl alcohol
Elevated Temperature Increased degradation rate, especially in solution.All potential degradation products
Light Exposure Potential for photodegradation.Unspecified photoproducts
Oxidative Stress Data not available, but should be considered in forced degradation studies.Unspecified oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Keep the stock solution at 60°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

G Degradation Pathways of this compound A L-Aspartic acid 4-benzyl ester B L-Aspartic acid + Benzyl alcohol A->B Hydrolysis (Acid/Base) C D-Aspartic acid 4-benzyl ester A->C Racemization (Base/Heat) D Aspartimide Intermediate A->D Intramolecular Cyclization (Peptide Synthesis) E α- and β-Aspartyl Peptides D->E Hydrolysis

Caption: Major degradation pathways of this compound.

G Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Neutralize Samples (if necessary) B->G C->G H Analyze by Stability-Indicating HPLC Method D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I

Caption: Workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and enantiomeric purity of L-Aspartic acid 4-benzyl ester, a key building block in peptide synthesis and pharmaceutical development, is critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this important amino acid derivative.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for the purity analysis of this compound, offering high resolution, sensitivity, and specificity. Both achiral (reversed-phase) and chiral HPLC methods are employed to determine chemical and enantiomeric purity, respectively.

Achiral Reversed-Phase HPLC for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of this compound and separating it from potential process-related impurities and degradation products. A typical RP-HPLC method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Potential Impurities:

  • L-Aspartic acid: Unreacted starting material.

  • Benzyl alcohol: A common reagent and potential hydrolysis product.

  • L-Aspartic acid 1-benzyl ester (α-ester): A positional isomer.

  • Dibenzyl aspartate: A potential by-product of the esterification reaction.

  • p-Toluenesulfonic acid (TsOH): Often used as a catalyst in the synthesis.[1]

Table 1: Comparison of HPLC and Alternative Purity Analysis Methods

Analytical MethodPrincipleTypical ThroughputKey AdvantagesKey Limitations
Achiral RP-HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.HighHigh resolution and sensitivity, robust and reproducible, suitable for stability-indicating assays.May require derivatization for compounds without a UV chromophore, can consume significant amounts of solvents.
Chiral HPLC Enantioselective interaction with a chiral stationary phase.Medium to HighDirect separation and quantification of enantiomers, highly accurate for determining enantiomeric excess.Chiral columns can be expensive and have a limited lifetime, method development can be complex.
GC-MS (after derivatization) Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.MediumHigh sensitivity and specificity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, which can be time-consuming and introduce variability.
Quantitative NMR (qNMR) Proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.Low to MediumPrimary ratio method, highly accurate and precise, requires no analyte-specific reference standard for purity determination, provides structural information.Lower sensitivity compared to HPLC and GC-MS, requires a relatively pure reference standard for the internal calibrant, high initial instrument cost.

Experimental Protocols

Achiral Reversed-Phase HPLC Method (Illustrative)

This protocol is a representative method for the chemical purity determination of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).

Chiral HPLC Method for Enantiomeric Purity

This protocol is based on a method developed for the separation of dibenzyl aspartate enantiomers and is applicable for this compound.[1]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh L-Aspartic acid 4-benzyl ester sample Dissolve_Sample Dissolve in appropriate diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve in appropriate diluent Standard->Dissolve_Std Inject Inject Sample and Standard Solutions Dissolve_Sample->Inject Dissolve_Std->Inject HPLC HPLC System Column Select Column (C18 or Chiral) HPLC->Column Mobile_Phase Prepare Mobile Phase HPLC->Mobile_Phase Method Set Method Parameters (Gradient, Flow, Temp) HPLC->Method Chromatogram Acquire Chromatograms HPLC->Chromatogram Inject->HPLC Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity / %ee Integration->Calculation Report Generate Report Calculation->Report

Figure 1. Experimental workflow for HPLC purity analysis.

Technique_Comparison Achiral Achiral RP-HPLC (Chemical Purity) Chiral Chiral HPLC (Enantiomeric Purity) GC_MS GC-MS (after derivatization) qNMR Quantitative NMR

References

A Researcher's Guide to the 1H NMR Characterization of L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise analytical characterization of synthesized compounds is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug discovery. By presenting experimental data for the target molecule alongside potential impurities and related compounds, this guide facilitates accurate spectral interpretation and purity assessment.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for this compound and compares them with those of L-Aspartic acid, benzyl alcohol, and dibenzyl L-aspartate. This comparison is crucial for identifying the desired product and detecting any unreacted starting materials or side products. The data for this compound is estimated based on the analysis of structurally related compounds.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Expected) α-CH~4.0 - 4.2dd~8.0, 4.0
β-CH₂~2.9 - 3.1m-
-CH₂- (benzyl)~5.1 - 5.2s-
Aromatic-H (benzyl)~7.3 - 7.4m-
L-Aspartic acid[1][2]α-CH~3.9dd8.8, 3.8
β-CH₂~2.7 - 2.8m-
Benzyl alcohol-CH₂-~4.6s-
Aromatic-H~7.2 - 7.4m-
Dibenzyl L-aspartateα-CH~4.5t5.0
β-CH₂~3.1 - 3.2d5.0
-CH₂- (ester 1)~5.0d12.3
-CH₂- (ester 2)~4.9s-
Aromatic-H~7.2 - 7.3m-

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for the acquisition of a 1H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry vial. The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons (e.g., -NH₂ and -COOH).

    • For referencing, the solvent may contain a known internal standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The 1H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Key acquisition parameters include:

      • Pulse angle (e.g., 30-90 degrees)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds)

      • Number of scans (typically 8-16, depending on the sample concentration)

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase correction and baseline correction are applied to the spectrum.

    • The spectrum is referenced to the internal standard (e.g., TMS at 0.00 ppm).

    • Integration of the signals is performed to determine the relative ratios of the different types of protons.

    • Peak picking identifies the chemical shifts of the signals.

    • Analysis of the signal multiplicities and coupling constants provides information about the connectivity of the protons.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated.

L_Aspartic_acid_4_benzyl_ester cluster_aspartic_acid L-Aspartic Acid Backbone cluster_benzyl_ester Benzyl Ester Group alpha_CH α-CH beta_CH2 β-CH₂ alpha_CH->beta_CH2 NH2 NH₂ alpha_CH->NH2 COOH COOH alpha_CH->COOH ester_CH2 -CH₂- beta_CH2->ester_CH2 Ester Linkage aromatic Aromatic Ring ester_CH2->aromatic

Caption: Molecular structure of this compound.

NMR_Workflow A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Data Acquisition (1H NMR) D->E F Data Processing (FT, Phasing) E->F G Spectral Analysis F->G

Caption: Experimental workflow for 1H NMR analysis.

References

comparing L-Aspartic acid 4-benzyl ester with other aspartic acid protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the side chain of aspartic acid is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The primary challenge lies in mitigating the formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate, including β-aspartyl peptides and racemized products. This guide provides a detailed comparison of L-Aspartic acid 4-benzyl ester (Asp-OBzl) with other commonly employed protecting groups, supported by experimental data to inform the rational design of peptide synthesis strategies.

Performance Comparison of Aspartic Acid Protecting Groups

The choice of a protecting group for the β-carboxyl group of aspartic acid directly impacts the purity of the crude peptide, particularly in sequences prone to aspartimide formation, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][2] The ideal protecting group should be stable to the repeated base treatments for Fmoc deprotection while being readily cleavable under final cleavage conditions without inducing side reactions.

Here, we compare the performance of this compound with other alternatives, focusing on their efficacy in minimizing aspartimide formation.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesKey Disadvantages
4-Benzyl ester (OBzl) -CH₂-PhCatalytic hydrogenation (e.g., H₂, Pd/C) or strong acids (e.g., HF)[1][3]Orthogonal to acid-labile Boc and base-labile Fmoc groups.Hydrogenation can be incompatible with sulfur-containing residues (Met, Cys) and other reducible groups.[3] Prone to aspartimide formation.[4]
tert-Butyl ester (OtBu) -C(CH₃)₃Strong acids (e.g., TFA)[1]Standard, cost-effective, and compatible with Fmoc chemistry.Highly susceptible to aspartimide formation, especially in problematic sequences.
Allyl ester (OAll) -CH₂-CH=CH₂Pd(0) catalysisOrthogonal to both acid- and base-labile groups.Requires a specific palladium-based deprotection step.
3-Methylpent-3-yl ester (OMpe) -C(CH₃)(C₂H₅)₂Strong acids (e.g., TFA)Increased steric hindrance reduces aspartimide formation compared to OtBu.[5]Higher cost and potentially slower coupling kinetics compared to OtBu.
5-n-butyl-5-nonyl ester (OBno) -C(C₄H₉)₂(C₅H₁₁)Strong acids (e.g., TFA)Significantly reduces aspartimide formation due to its bulky and flexible nature.[6]Higher cost and molecular weight.
Cyanosulfurylide (CSY) ZwitterionicElectrophilic halogenating agents (e.g., NCS)[7]Completely suppresses aspartimide formation and can improve solubility.[7]Requires a specific, non-standard deprotection step.

Quantitative Data on Aspartimide Formation

The following table summarizes data from a study comparing the performance of different side-chain protecting groups in the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH), which is highly prone to aspartimide formation. The peptidyl resins were treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.

Asp Protecting GroupFlanking Residue (X)Target Peptide (%)Aspartimide-Related Products (%)D-Aspartate (%)
OtBu Gly16.383.710.7
OMpe Gly46.553.55.8
OBno Gly89.610.40.9
OtBu Asn67.232.83.9
OMpe Asn88.611.41.3
OBno Asn98.51.50.2
OtBu Arg73.126.93.2
OMpe Arg91.28.81.0
OBno Arg98.81.20.1

Data sourced from a Novabiochem® product bulletin.

Experimental Protocols

Synthesis of Fmoc-L-Aspartic Acid 4-Benzyl Ester (Fmoc-Asp(OBzl)-OH)
  • Selective Benzylation of the β-Carboxyl Group of L-Aspartic Acid: This is typically achieved by reacting L-aspartic acid with benzyl alcohol in the presence of an acid catalyst.

  • Fmoc Protection of the α-Amino Group: The resulting this compound is then reacted with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl under basic conditions to yield the final product.

The purification is typically carried out by crystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for the manual synthesis of a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Deprotection of the Benzyl Ester Side Chain

The benzyl ester protecting group is typically removed by catalytic transfer hydrogenation.

  • Resin Preparation: After completion of the peptide synthesis and N-terminal Fmoc deprotection, wash the peptidyl-resin with DCM and dry under vacuum.

  • Cleavage from Resin (if necessary): If the peptide is to be deprotected in solution, cleave it from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Catalytic Transfer Hydrogenation:

    • Dissolve the crude peptide in a suitable solvent such as acetic acid or a mixture of methanol and formic acid.[8][9]

    • Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).[9]

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by HPLC or mass spectrometry).

    • Filter off the catalyst and concentrate the solution to obtain the deprotected peptide.

Visualizing Key Processes

The following diagrams illustrate the mechanism of aspartimide formation and a typical experimental workflow for SPPS.

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide -ROH Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis Racemization Racemization Aspartimide->Racemization Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide Piperidide Piperidide Adducts (Impurity) Piperidinolysis->Piperidide Racemization->Aspartimide SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for n Cycles Wash2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

A Head-to-Head Comparison: L-Aspartic Acid 4-Benzyl Ester vs. 4-tert-Butyl Ester for Side Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate side chain protecting group for trifunctional amino acids is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. For aspartic acid, two of the most commonly employed protecting groups are the 4-benzyl ester (Asp(OBzl)) and the 4-tert-butyl ester (Asp(OtBu)). This guide provides an objective, data-driven comparison of these two strategies, complete with experimental protocols and visualizations to aid in making an informed choice for your specific synthetic needs.

The fundamental difference between utilizing Asp(OBzl) and Asp(OtBu) lies in the overarching synthetic strategy they are compatible with: Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS), respectively. The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. Conversely, the more contemporary Fmoc/tBu strategy uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl-based groups for side-chain protection. This distinction in deprotection chemistry is the primary determinant of the advantages and disadvantages of each approach.

Performance at a Glance: A Quantitative Comparison

While direct head-to-head comparisons for the synthesis of the same peptide using both strategies are not abundantly available in the literature, we can compile a comparative overview based on established principles and reported outcomes.

ParameterL-Aspartic acid 4-benzyl ester (Asp(OBzl))L-Aspartic acid 4-tert-butyl ester (Asp(OtBu))Key Considerations
Primary SPPS Strategy Boc/BzlFmoc/tBuThe choice of protecting group is intrinsically linked to the overall synthetic methodology.
Nα-Deprotection Conditions Moderately strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20-50% piperidine in DMF)Fmoc deprotection is generally milder, avoiding repeated acid exposure to the growing peptide chain.[1]
Side Chain Deprotection Strong acid (e.g., anhydrous HF) or hydrogenolysisStrong acid (e.g., 95% TFA)HF is highly corrosive and requires specialized equipment, making the TFA cleavage in Fmoc/tBu SPPS more accessible for many labs.[1]
Major Side Reaction Aspartimide formation (acid-catalyzed during HF cleavage)Aspartimide formation (base-catalyzed during Fmoc deprotection)Aspartimide formation is a notorious side reaction for both, particularly in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.[2] The use of bulkier protecting groups can mitigate this issue.
Reported Purity and Yield Can result in higher average yield and purity in some high-throughput syntheses.[1]Generally preferred for its milder conditions and orthogonality, which can lead to higher purity for complex or sensitive peptides.[1]Purity and yield are highly sequence-dependent and influenced by synthesis conditions.
Compatibility with Sensitive Residues Harsh HF cleavage can be detrimental to peptides with sensitive modifications (e.g., phosphorylation, glycosylation).Milder TFA cleavage is more compatible with a wider range of post-translational modifications.The Fmoc/tBu strategy is the method of choice for many modified peptides.
On-Resin Modification Limited due to the need for strong acid for final cleavage.The orthogonality of the Fmoc/tBu strategy allows for a broader scope of on-resin modifications.This is a significant advantage of the Fmoc/tBu approach for creating peptide conjugates and libraries.

The Chemistry of Protection and Deprotection

The choice between the benzyl and tert-butyl ester protecting groups dictates the chemical environment the peptide is exposed to throughout the synthesis and during the final cleavage and deprotection steps.

General Structures of Protected L-Aspartic Acid Derivatives cluster_0 This compound cluster_1 L-Aspartic acid 4-tert-butyl ester Asp_OBzl Asp(OBzl) Asp_OtBu Asp(OtBu)

Chemical structures of the protected aspartic acid residues.

The benzyl ester is typically removed via strong acidolysis with anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis. The tert-butyl ester, on the other hand, is cleaved with a high concentration of trifluoroacetic acid (TFA), usually concurrently with the cleavage of the peptide from the resin in Fmoc-based SPPS.

Experimental Protocols

Below are representative experimental protocols for the synthesis and deprotection of peptides containing either Asp(OtBu) or Asp(OBzl).

Fmoc/tBu Solid-Phase Peptide Synthesis of a Model Peptide using Fmoc-Asp(OtBu)-OH

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide MBHA resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

2. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HATU (0.48 mmol, 4.8 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (1 mmol, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin as described in step 1.

3. Chain Elongation:

  • Repeat the deprotection and coupling cycles for each amino acid in the sequence, using Fmoc-Asp(OtBu)-OH at the appropriate step.

4. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 1.

5. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Fmoc/tBu SPPS Workflow Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Resin Coupling Coupling Deprotection->Coupling 2. Fmoc Removal (Piperidine) Coupling->Deprotection 3. Amino Acid Coupling (HATU/DIPEA) Final_Deprotection Final_Deprotection Coupling->Final_Deprotection Final Coupling Cleavage Cleavage Final_Deprotection->Cleavage Final Fmoc Removal Purification Purification Cleavage->Purification TFA Cleavage & Deprotection

Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.
Boc/Bzl Solid-Phase Peptide Synthesis of a Model Peptide using Boc-Asp(OBzl)-OH

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.

1. Resin Swelling and Boc Deprotection:

  • Swell the Merrifield resin (0.1 mmol scale) in DCM for 30 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 2 minutes.

  • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

  • Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).

2. Neutralization:

  • Add a 10% (v/v) solution of DIPEA in DCM to the resin and agitate for 5 minutes.

  • Wash the resin with DCM (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HBTU (0.48 mmol, 4.8 equivalents) in DMF.

  • Add DIPEA (1 mmol, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction (e.g., Kaiser test).

  • After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).

4. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling cycles for each amino acid, using Boc-Asp(OBzl)-OH at the appropriate position.

5. Final Cleavage and Side-Chain Deprotection (HF Cleavage):

  • Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a Kel-F HF cleavage vessel.

  • Add a scavenger such as anisole (1 mL per gram of resin).

  • Cool the vessel to -5 to 0 °C in a dry ice/acetone bath.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide with cold ether, filter, and dry under vacuum.

Boc/Bzl SPPS Workflow Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Resin Neutralization Neutralization Deprotection->Neutralization 2. Boc Removal (TFA) Coupling Coupling Neutralization->Coupling 3. Neutralization (DIPEA) Coupling->Deprotection 4. Amino Acid Coupling (HBTU/DIPEA) Cleavage Cleavage Coupling->Cleavage Final Coupling Purification Purification Cleavage->Purification HF Cleavage & Deprotection

Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

The Challenge of Aspartimide Formation

A critical side reaction associated with both Asp(OBzl) and Asp(OtBu) is the formation of a succinimide intermediate, known as an aspartimide. This cyclic imide can subsequently undergo nucleophilic attack by piperidine (in Fmoc SPPS) or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.

In Fmoc/tBu SPPS, the repeated exposure to the basic conditions of piperidine for Fmoc deprotection is the primary driver of aspartimide formation. For Boc/Bzl SPPS, while the acidic deprotection of the Boc group is less prone to causing this side reaction, the final strong acid cleavage with HF can also induce aspartimide formation through an acid-catalyzed mechanism.

Aspartimide Formation Pathway Peptide_Asp Peptide-Asp(OR)-Xaa- Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base (Fmoc) or Acid (Boc) Alpha_Peptide α-Aspartyl Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis/Aminolysis Beta_Peptide β-Aspartyl Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis/Aminolysis Racemized_Peptide Racemized Products Aspartimide->Racemized_Peptide Epimerization

General pathway of aspartimide formation and subsequent side products.

Strategies to mitigate aspartimide formation include the use of bulkier side-chain protecting groups, the addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution, and optimizing reaction times and temperatures.

Conclusion and Recommendations

The choice between this compound and 4-tert-butyl ester for side chain protection is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.

Choose L-Aspartic acid 4-tert-butyl ester (Fmoc/tBu strategy) when:

  • Synthesizing peptides with acid-sensitive modifications.

  • On-resin modifications are required.

  • Milder overall synthesis conditions are preferred.

  • Specialized HF cleavage apparatus is not available.

Choose this compound (Boc/Bzl strategy) when:

  • Synthesizing long or challenging sequences where aggregation in Fmoc SPPS is a concern.

  • A robust, classic synthesis strategy is desired, and the necessary HF equipment is accessible.

  • Potentially higher yields for routine, high-throughput synthesis are a priority.

For both strategies, careful consideration of sequences prone to aspartimide formation is crucial. For such sequences, the use of alternative, sterically hindered protecting groups or backbone protection strategies may be warranted to ensure the synthesis of a high-purity final product. Ultimately, the optimal choice will depend on the specific peptide sequence, the desired modifications, and the available laboratory infrastructure.

References

A Comparative Analysis of Coupling Reagents for L-Aspartic Acid 4-Benzyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for L-Aspartic Acid 4-Benzyl Ester.

The efficient incorporation of this compound into peptide chains is a critical step in the synthesis of many therapeutic peptides and complex organic molecules. The choice of coupling reagent significantly impacts reaction yield, purity, and the suppression of side reactions, most notably racemization and aspartimide formation. This guide provides an objective comparison of commonly employed coupling reagents, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable reagent for your specific application.

Performance Comparison of Coupling Reagents

Coupling Reagent/SystemRepresentative Yield (%)Representative Reaction TimeKey AdvantagesPotential Disadvantages
EDC/HOBt ~91%[1]18 - 24 hours[1]Cost-effective; water-soluble byproducts are easily removed.[1]Slower reaction rates compared to onium salts; risk of racemization without an additive like HOBt.[1]
HBTU/Base >90% (typical estimate)[1]10 - 60 minutes[1]Fast and efficient, particularly for sterically hindered amino acids.[1]Potential for guanidinylation of the N-terminus if used in excess; moderate skin sensitizer.[1]
HATU/Base >95% (typical estimate)[1]< 30 minutes[1]More reactive and faster than HBTU with less epimerization; excellent for challenging couplings.[1]Higher cost compared to HBTU and EDC; potential for guanidinylation.[1]
PyBOP/Base High (not specified)Not SpecifiedNon-toxic alternative to BOP with similar high efficiency in solid-phase synthesis.[2]Can be less effective for N-methyl amino acids compared to PyBrOP.[2]
DEPBT/Base ~55% (in a specific context)[1]Not SpecifiedExhibits remarkable resistance to racemization, especially for easily epimerized amino acids.[1][3]Lower reported yield in some contexts compared to other reagents.[1]

Note: The yields and reaction times are based on the coupling of an N-protected amino acid to (S)-Benzyl 2-amino-3-hydroxypropanoate and should be considered as representative estimates for this compound.[1] Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the general experimental workflow for a peptide coupling reaction and the logical relationship in selecting a coupling reagent.

G General Peptide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification N-Protected_AA N-Protected Amino Acid (e.g., Fmoc-Xaa-OH) Activation Activation of Carboxyl Group with Coupling Reagent & Additive N-Protected_AA->Activation Asp_Ester This compound (or resin-bound amine) Coupling Nucleophilic Attack by Amine Asp_Ester->Coupling Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Active Intermediate Washing Aqueous Washes (to remove byproducts) Coupling->Washing Purification Chromatography Washing->Purification Product Purified Dipeptide Purification->Product

A generalized workflow for peptide coupling reactions.

G Coupling Reagent Selection Logic Start Start: Need to couple This compound Racemization_Risk High Risk of Racemization? Start->Racemization_Risk Steric_Hindrance Sterically Hindered Coupling? Racemization_Risk->Steric_Hindrance No Use_DEPBT Consider DEPBT Racemization_Risk->Use_DEPBT Yes Cost_Constraint Cost a Major Factor? Steric_Hindrance->Cost_Constraint No Use_HATU_PyAOP Use HATU or PyAOP Steric_Hindrance->Use_HATU_PyAOP Yes Use_HBTU_PyBOP Use HBTU or PyBOP Cost_Constraint->Use_HBTU_PyBOP No Use_EDC_HOBt Use EDC/HOBt Cost_Constraint->Use_EDC_HOBt Yes

Decision tree for selecting a suitable coupling reagent.

Detailed Experimental Protocols

The following are representative protocols for the coupling of an N-protected amino acid to an amino acid ester using different coupling reagents. These can be adapted for this compound.

Protocol 1: Coupling using EDC/HOBt

This protocol is a standard procedure for carbodiimide-mediated couplings.[1]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent)

  • This compound hydrochloride (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid, this compound hydrochloride, and HOBt in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA to the solution and stir for 10 minutes.

  • Add EDC·HCl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using HATU/Base

This protocol utilizes a more reactive uronium salt-based coupling reagent for faster and more efficient coupling.[1]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 equivalents)

  • This compound hydrochloride (1 equivalent)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 2-5 minutes to pre-activate the amino acid.

  • Add a solution of this compound hydrochloride and DIPEA in DMF to the activated amino acid mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Coupling using PyBOP/Base

This protocol employs a phosphonium salt-based coupling reagent, which is a good alternative to uronium salts.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 equivalents)

  • This compound hydrochloride (1 equivalent)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid, this compound hydrochloride, and PyBOP in anhydrous DMF.

  • Add DIPEA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2.

  • Purify the crude product by silica gel column chromatography.

Concluding Remarks

The choice of coupling reagent for this compound is a critical parameter that can significantly influence the outcome of a peptide synthesis. For routine couplings where cost is a consideration, EDC/HOBt offers a reliable method, albeit with longer reaction times. For more challenging or sterically hindered couplings, or when rapid reaction times are desired, the more reactive onium salts such as HBTU and HATU are superior choices, with HATU generally providing higher yields and less racemization. PyBOP stands as a robust and non-toxic alternative. In cases where the prevention of racemization is paramount, DEPBT should be considered despite potentially lower yields.

It is strongly recommended to perform small-scale test reactions to determine the optimal coupling reagent and conditions for your specific peptide sequence and synthesis strategy. Careful monitoring of side reactions, particularly aspartimide formation, is also crucial when working with derivatives of aspartic acid.

References

A Comparative Guide to the Validation of Peptides Containing L-Aspartic Acid 4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthetic peptides is a critical step to ensure their purity, identity, and quality. This guide provides a comprehensive comparison of analytical methodologies for the validation of peptide sequences containing L-Aspartic acid 4-benzyl ester, a common protecting group in peptide synthesis. We will delve into potential side reactions, common impurities, and the experimental protocols necessary for robust validation, supported by comparative data and visual workflows.

Understanding the Challenges: this compound in Peptide Synthesis

The use of a benzyl ester to protect the side-chain carboxyl group of L-Aspartic acid (Asp) is a widely adopted strategy in solid-phase peptide synthesis (SPPS). However, this protecting group is associated with specific side reactions that can compromise the purity and yield of the final peptide product. The primary concern is the formation of an aspartimide intermediate, which can occur under both acidic and basic conditions encountered during peptide synthesis and cleavage.[1][2] This cyclic intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or react with nucleophiles present in the reaction mixture.[2]

Key Side Reactions and Impurities

The synthesis of peptides containing this compound can lead to a variety of impurities. Understanding these potential byproducts is crucial for developing effective analytical and purification strategies.

Table 1: Common Side Reactions and Resulting Impurities

Side ReactionDescriptionResulting ImpurityAnalytical Detection
Aspartimide Formation Intramolecular cyclization of the aspartyl residue, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences.[2][3]α- and β-peptides, Piperidide adducts (in Fmoc synthesis)HPLC (often co-elutes or shows as a shoulder peak), Mass Spectrometry (isomeric mass)
Diketopiperazine Formation Intramolecular cyclization of a dipeptide, especially prevalent with Proline in the first two positions.[2]Cyclic dipeptideHPLC, Mass Spectrometry
Incomplete Deprotection Failure to remove all protecting groups from the peptide side chains or N-terminus.[4]Peptides with residual protecting groups (e.g., Boc, Pbf, Benzyl)HPLC (shift in retention time), Mass Spectrometry (mass increase corresponding to the protecting group)
Deletion Sequences Incomplete coupling of an amino acid, leading to a peptide missing one or more residues.[5]Truncated peptide sequencesHPLC (earlier elution), Mass Spectrometry (lower molecular weight)
Oxidation Oxidation of susceptible amino acid residues such as Methionine (Met) and Tryptophan (Trp).[3][4]Sulfoxide or other oxidized formsHPLC (shift in retention time), Mass Spectrometry (+16 Da mass shift for oxidation)
Racemization Epimerization of amino acids during activation, leading to diastereomeric impurities.[2][6]D-amino acid containing peptidesChiral HPLC, NMR Spectroscopy
Scavenger Adducts Reaction of cleavage scavengers (e.g., p-cresol) with the peptide.[4]Peptide-scavenger adductsHPLC, Mass Spectrometry

Comparative Analysis of Validation Techniques

A multi-pronged analytical approach is essential for the comprehensive validation of peptides containing this compound. The combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal data for a complete purity and identity profile.

Table 2: Comparison of Primary Analytical Techniques

TechniquePrimary UseInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purificationRetention time, peak area (purity), separation of impuritiesHigh resolution, quantitative, well-established[7][8]Isomers may co-elute, does not provide structural information on its own
Mass Spectrometry (MS) Molecular weight confirmation and impurity identificationMolecular mass, fragmentation patterns for sequencingHigh sensitivity, specificity, can identify modifications and impurities[9][10]Isomers are often indistinguishable by mass alone, quantification can be challenging
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation3D structure, amino acid sequence confirmation, identification of isomersProvides detailed structural information, non-destructive[11][12][13]Lower sensitivity, complex spectra for large peptides, requires higher sample amounts

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible validation results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide and to separate it from synthesis-related impurities.

Methodology:

  • Column: A C18 reversed-phase column is typically used for peptide analysis.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the peptide and impurities. A typical gradient might be 5% to 95% B over 30 minutes.

  • Detection: UV detection at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the target peptide and to identify the mass of any impurities.

Methodology:

  • Technique: Electrospray Ionization (ESI) is a common technique for peptide analysis.[4]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Sample Preparation: The peptide sample from the HPLC fraction or a dissolved crude sample is infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of the desired peptide. Other peaks are investigated as potential impurities. Tandem MS (MS/MS) can be performed to fragment the peptide and confirm its sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide an unambiguous structural confirmation of the peptide.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.[14]

  • Experiments: A suite of 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments are performed to assign all proton resonances and confirm the amino acid sequence and connectivity.[11][12] ¹³C NMR can also be used for further structural confirmation.[11]

Visualizing the Workflow and Key Pathways

Analytical Workflow for Peptide Validation

analytical_workflow crude_peptide Crude Synthetic Peptide hplc_analysis RP-HPLC Analysis (Purity Assessment) crude_peptide->hplc_analysis hplc_purification RP-HPLC Purification hplc_analysis->hplc_purification If purity < target ms_analysis Mass Spectrometry (MW Confirmation) hplc_analysis->ms_analysis If purity ≥ target hplc_purification->hplc_analysis Re-analysis nmr_analysis NMR Spectroscopy (Structural Confirmation) ms_analysis->nmr_analysis pure_peptide Validated Pure Peptide nmr_analysis->pure_peptide

Caption: A typical analytical workflow for the validation and purification of synthetic peptides.

Aspartimide Formation Pathway

aspartimide_formation peptide_chain ...-NH-CH(CH₂COOBn)-CO-... Asp(OBn) Residue aspartimide ...-N-CO-CH(CH₂)-CO-... Aspartimide Intermediate peptide_chain->aspartimide Base or Acid alpha_peptide ...-NH-CH(CH₂COOH)-CO-... α-Aspartyl Peptide (Desired) aspartimide->alpha_peptide Hydrolysis beta_peptide ...-NH-CH(COOH)-CH₂-CO-... β-Aspartyl Peptide (Impurity) aspartimide->beta_peptide Hydrolysis

Caption: The chemical pathway of aspartimide formation from an Asp(OBn) residue in a peptide chain.

By employing a combination of these robust analytical techniques and maintaining an awareness of the potential side reactions associated with this compound, researchers can confidently validate the quality and integrity of their synthetic peptides, ensuring reliable and reproducible results in their downstream applications.

References

Navigating Aspartimide Impurities: A Comparative Guide to Analytical Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of peptide-based therapeutics is a critical endeavor. A common and challenging impurity that can arise during peptide synthesis and storage is the formation of aspartimide. This cyclic side product can compromise the efficacy and safety of a drug product. This guide provides a comprehensive comparison of analytical methods for the detection and quantification of aspartimide and its related byproducts, complete with experimental data and detailed protocols.

Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue, which is particularly prevalent during the piperidine treatments in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1] The formation of this five-membered succinimide ring can lead to a variety of impurities, including α- and β-peptides, as well as their racemized forms, which are often difficult to separate from the target peptide.[2] The amino acid sequence significantly influences the rate of this side reaction, with Asp-Gly sequences being notoriously susceptible.[1][3]

Comparative Analysis of Analytical Techniques

The primary methods for the identification and quantification of aspartimide-related impurities include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of impurity analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the key analytical methods used for the analysis of aspartimide side products.

Parameter HPLC-UV LC-MS Quantitative NMR (qNMR)
Primary Use Quantification, Purity AssessmentIdentification, QuantificationStructural Elucidation, Quantification
Specificity Moderate to HighVery HighVery High
Sensitivity ng rangepg to fg rangeµg to mg range
Limit of Detection (LOD) ~0.02-0.05 µMCan be < 0.1% of the main productTypically > 1%
Limit of Quantification (LOQ) ~0.1 µMCan be < 0.3% of the main productTypically > 5%
Throughput HighHighLow
Structural Information Limited (retention time)High (mass-to-charge ratio)Definitive (atomic connectivity)

Qualitative Comparison of Analytical Methods

Method Advantages Disadvantages
HPLC-UV - Robust and widely available- High precision and accuracy for quantification- High throughput- Limited peak capacity for complex mixtures- Co-elution can be an issue- Limited structural information
LC-MS - High sensitivity and specificity[4]- Provides molecular weight information for peak identification- Can detect co-eluting impurities[5]- Matrix effects can influence ionization and quantification- Requires more specialized equipment and expertise
NMR - Provides definitive structural information[6]- Can distinguish between isomers (α- and β-aspartyl peptides)- Non-destructive- Lower sensitivity compared to LC-MS- Complex spectra can be difficult to interpret- Not ideal for high-throughput screening

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences and matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for the analysis of peptide purity and the detection of aspartimide-related impurities.[1]

1. Sample Preparation:

  • Dissolve the peptide sample in the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water) to a concentration of approximately 1 mg/mL.[1]

  • Vortex or sonicate briefly to ensure complete dissolution.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A shallow gradient is often required to separate the aspartimide and its isomers from the parent peptide. For example, a linear gradient from 5% to 45% Mobile Phase B over 30-60 minutes.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Column Temperature: 40-60°C to improve peak shape and resolution.[4]

  • Detection: UV detection at 214 nm or 280 nm.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[1]

  • Aspartimide-related impurities are often identified by their characteristic retention times relative to the main peptide peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS is a powerful tool for the unambiguous identification of aspartimide and its byproducts due to its high sensitivity and specificity.[4]

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC analysis.

2. LC-MS Conditions:

  • Liquid Chromatography: The same LC conditions as described for HPLC can be used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Scan Mode: A full scan MS is used to detect the parent peptide and the aspartimide product, which will have a mass loss of 18 Da (due to the loss of a water molecule).[4]

    • Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the sequence of the parent peptide and its impurities.

3. Data Analysis:

  • Extract ion chromatograms for the expected masses of the parent peptide and the aspartimide-related impurities.

  • Quantification can be performed by integrating the peak areas from the extracted ion chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for the definitive structural characterization of aspartimide and its isomers.[6]

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.[7]

2. NMR Experiments:

  • 1D ¹H NMR: Provides an initial assessment of sample purity and the overall proton signal distribution.[7]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on protons that are close in space, which is crucial for determining the three-dimensional structure of the peptide and its impurities.[7]

3. Data Analysis:

  • The chemical shifts and coupling constants of the amino acid residues are analyzed to determine the primary sequence and identify any modifications.

  • The presence of aspartimide or its hydrolysis products (α- and β-aspartyl peptides) can be confirmed by characteristic changes in the chemical shifts of the protons in and around the affected aspartic acid residue.

Visualizing Key Pathways and Workflows

To better understand the chemical transformations and analytical processes involved, the following diagrams have been generated.

Aspartimide_Formation_Pathway Parent_Peptide Parent Peptide (Asp residue) Aspartimide Aspartimide Intermediate (-18 Da) Parent_Peptide->Aspartimide Base-catalyzed cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidide_Addition Piperidide Addition Aspartimide->Piperidide_Addition Alpha_Peptide α-Aspartyl Peptide (Parent) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide Hydrolysis->Beta_Peptide Alpha_Piperidide α-Piperidide Adduct Piperidide_Addition->Alpha_Piperidide Beta_Piperidide β-Piperidide Adduct Piperidide_Addition->Beta_Piperidide

Caption: The formation pathway of aspartimide and its subsequent byproducts.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Peptide_Sample Peptide Sample Dissolution Dissolution in appropriate solvent Peptide_Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS Filtration->LCMS NMR NMR Filtration->NMR Purity Purity Assessment HPLC->Purity Identification Impurity Identification LCMS->Identification Structure Structural Elucidation NMR->Structure Report Comprehensive Report Purity->Report Identification->Report Structure->Report

Caption: A general experimental workflow for the analysis of aspartimide side products.

References

A Comparative Guide to L-Aspartic Acid 4-Benzyl Ester in Peptide Synthesis: Applications, Limitations, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid 4-benzyl ester (Asp(OBzl)) has historically been a staple building block in peptide synthesis, primarily for the protection of the β-carboxyl group of aspartic acid. Its utility stems from its role in preventing the side-chain carboxylate from participating in unwanted reactions during peptide chain elongation. However, its application is significantly hampered by a critical side reaction, particularly in modern Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Asp(OBzl) with alternative protecting groups, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.

Core Application and Critical Limitation

The primary application of this compound is to serve as a protected form of aspartic acid in both solution-phase and solid-phase peptide synthesis.[1] The benzyl ester masks the reactive side-chain carboxylic acid, allowing for selective peptide bond formation at the N-terminus. The benzyl group is typically removed under conditions of strong acid (like HF in Boc-SPPS) or, more commonly, via catalytic hydrogenation.[2][3]

The most significant limitation of the benzyl ester, especially in the widely used Fmoc/tBu strategy, is its susceptibility to base-catalyzed aspartimide formation .[4][5] During the repeated piperidine treatments required for Fmoc group removal, the backbone amide nitrogen of the C-flanking amino acid residue can attack the side-chain carbonyl of the Asp(OBzl) residue. This cyclization reaction forms a five-membered aspartimide ring.[4][5] This intermediate is highly problematic as it can lead to:

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, scrambling the stereochemistry of the aspartic acid residue.[4][5]

  • Chain Branching: The aspartimide ring can be opened by a nucleophile (like piperidine or water), resulting in a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[4][5]

These side products are often difficult, if not impossible, to separate from the target peptide by standard purification techniques like HPLC, as they can have very similar retention times and identical masses. The propensity for this side reaction is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[5]

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups

To overcome the limitations of the benzyl ester, a variety of alternative protecting groups have been developed. The primary strategy has been to introduce steric hindrance around the side-chain ester to physically block the nucleophilic attack of the backbone amide. More recently, non-ester-based protecting groups have been introduced to eliminate the electrophilic carbonyl of the ester entirely.

Below is a comparative summary of key protecting groups.

Protecting GroupStructureCleavage ConditionsPerformance in Preventing Aspartimide FormationKey Advantages & Disadvantages
Benzyl (Bzl) -CH₂-PhH₂/Pd, HF, TFMSAPoor. Highly susceptible to base-catalyzed aspartimide formation.[6]Advantage: Historically used in Boc-SPPS. Disadvantage: Largely incompatible with modern Fmoc-SPPS due to high rates of aspartimide formation.[7]
tert-Butyl (tBu) -C(CH₃)₃TFA, strong acidsModerate. The standard and most common protecting group for Fmoc-SPPS, but still shows significant aspartimide formation in problematic sequences.[4]Advantage: Cleaved simultaneously with other tBu-based groups and the resin linker in standard TFA cocktails. Disadvantage: Insufficient protection for difficult sequences.[4]
Cyclohexyl (cHex) -C₆H₁₁HF, strong acidsGood. Offers significantly better protection than the benzyl ester. A study showed a 170-fold reduction in imide formation compared to the benzyl ester under basic conditions.[6]Advantage: Reduced aspartimide formation. Disadvantage: Can still form significant side products, especially at elevated temperatures used to overcome difficult couplings.[8]
2,4-Dimethyl-3-pentyl (OMpe) -CH(CH(CH₃)₂)₂TFA, strong acidsVery Good. The bulky, acyclic structure provides strong steric hindrance.Advantage: Excellent protection against aspartimide formation.[8] Disadvantage: The protected amino acid can be difficult to couple due to its own steric bulk.
5-n-Butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₅H₁₁)TFA, strong acidsExcellent. One of the most effective bulky ester protecting groups. Reduces aspartimide formation to almost undetectable levels in many sequences.[4]Advantage: Superior suppression of aspartimide formation, even in Asp-Gly sequences. Disadvantage: Higher cost and potential for slower coupling kinetics.
Cyanosulfurylide (CSY) Ylide (C-C bond)N-chlorosuccinimide (NCS) in aqueous solutionComplete Suppression. Masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation as the electrophilic ester is absent.[5][9]Advantage: Eliminates aspartimide formation; enhances solubility.[5][9] Disadvantage: Requires a separate, orthogonal deprotection step after peptide synthesis.[5][9]

Quantitative Performance Data

The following table summarizes experimental data from a comparative study on the model "scorpion toxin II" peptide (sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂), which is known to be highly prone to aspartimide formation. The test involves treating the resin-bound peptide with 20% piperidine in DMF for an extended period to simulate numerous deprotection cycles.

Asp Protecting Group% Target Peptide% Aspartimide% α- and β-piperidides% D-Asp Isomer
tert-Butyl (OtBu) 67.812.519.711.2
2,4-Dimethyl-3-pentyl (OMpe) 91.53.25.32.9
5-n-Butyl-5-nonyl (OBno) 98.9 0.5 0.6 0.6

Data adapted from reference. Conditions: Resin-bound peptide treated with 20% piperidine/DMF for 200 minutes.

This data clearly demonstrates the superior performance of bulky aliphatic esters, with the OBno group providing the most effective protection against aspartimide formation and subsequent racemization.

Experimental Protocols

Protocol 1: Comparative Analysis of Aspartimide Formation in a Model Peptide

This protocol describes a method to compare the performance of different Asp(OR) protecting groups using a model peptide sequence prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂).

1. Peptide Synthesis (Fmoc-SPPS): a. Resin: Use a Rink Amide resin (e.g., 0.5 mmol/g loading). b. Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). c. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). d. Amino Acid Coupling: Couple the Fmoc-protected amino acids (4 equivalents) using a standard coupling reagent like HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours. For the aspartic acid position, use the respective Fmoc-Asp(OR)-OH derivative (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OBno)-OH). e. Repeat: Continue the deprotection, washing, and coupling cycles until the full peptide sequence is assembled.

2. Extended Piperidine Treatment (Forced Degradation): a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin-bound peptide with DMF. b. Treat the entire resin batch with a solution of 20% piperidine in DMF for 200 minutes at room temperature. This simulates approximately 100 standard deprotection cycles. c. After treatment, wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

3. Cleavage and Deprotection: a. Treat a sample of the dried resin (approx. 50 mg) with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

4. HPLC Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Analyze the sample by reverse-phase HPLC (e.g., C18 column). c. Use a standard gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) to separate the target peptide from aspartimide-related by-products. d. Integrate the peak areas to quantify the percentage of the desired peptide and all major side products.

Visualizing Workflows and Mechanisms

Aspartimide Formation Pathway

G cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation P1 Fmoc-NH-CHR-CO-Asp(OR)-... Asp Asp(OR) Residue (Side Chain Ester) Aspartimide Cyclic Aspartimide Intermediate Asp->Aspartimide Cyclization (-ROH) AmideN Backbone Amide N-H (C-flanking residue) AmideN->Asp Nucleophilic Attack SideProducts Side Products: - α-peptide (racemized) - β-peptide - Piperidides Aspartimide->SideProducts Ring Opening (Hydrolysis/Piperidinolysis) Piperidine Piperidine (Base) Piperidine->AmideN Deprotonates

Caption: Base-catalyzed formation of a cyclic aspartimide intermediate.

Experimental Workflow for Protecting Group Comparison

G cluster_variants Parallel Synthesis with Different Protecting Groups start Start: Select Model Peptide (e.g., VKDGYI on Rink Amide Resin) spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->spps asp_obzl Fmoc-Asp(OBzl)-OH spps->asp_obzl Incorporate Asp asp_otbu Fmoc-Asp(OtBu)-OH spps->asp_otbu Incorporate Asp asp_obno Fmoc-Asp(OBno)-OH spps->asp_obno Incorporate Asp degradation Extended Piperidine Treatment (e.g., 20% Piperidine, 200 min) asp_obzl->degradation asp_otbu->degradation asp_obno->degradation cleavage TFA Cleavage Cocktail degradation->cleavage hplc RP-HPLC Analysis cleavage->hplc analysis Quantify: Target Peptide vs. Aspartimide Byproducts hplc->analysis end Conclusion: Identify Optimal Protecting Group analysis->end

Caption: Workflow for comparing the efficacy of Asp protecting groups.

Logic of Aspartimide Suppression Strategies

G problem Problem: Aspartimide Formation strategy1 Strategy 1: Steric Hindrance problem->strategy1 strategy2 Strategy 2: Eliminate Electrophile problem->strategy2 pg1 Bulky Ester Groups (OMpe, OBno) strategy1->pg1 pg2 Non-Ester Groups (CSY) strategy2->pg2 mechanism1 Physically block nucleophilic attack on side-chain carbonyl pg1->mechanism1 mechanism2 Replace labile ester bond with stable C-C bond pg2->mechanism2 outcome Outcome: Reduced/Eliminated Side Products, Higher Purity & Yield mechanism1->outcome mechanism2->outcome

Caption: Strategies to mitigate or eliminate aspartimide formation.

References

Safety Operating Guide

Proper Disposal of L-Aspartic Acid 4-Benzyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like L-Aspartic acid 4-benzyl ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under Regulation (EC) No. 1272/2008, others suggest it may cause skin and eye irritation.[1] Therefore, exercising caution is recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the substance.[1][2]

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Melting Point 179 - 183 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water

Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed and certified waste disposal company. In-lab neutralization or treatment methods are not typically advised without specific, validated protocols.

1. Containment of Waste:

  • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a suitable, clearly labeled, and securely sealed container.
  • For spills, sweep up the solid material, taking care to avoid generating dust.[1][2] Place the swept-up material into a closed container for disposal.[1][2]

2. Storage of Waste:

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

3. Professional Disposal:

  • Arrange for the collection and disposal of the chemical waste by a licensed professional waste disposal service.[1][2] This ensures compliance with all local, state, and federal environmental regulations.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

4. Accidental Release Measures:

  • In the event of an accidental release, avoid breathing in dust or vapors.[1][2]
  • Ensure the area is well-ventilated.
  • Prevent the substance from entering drains or waterways.[1]
  • Follow the containment procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect Waste this compound A->B C For Spills: Sweep up solid, avoid dust A->C D Place in a suitable, closed, and labeled container B->D C->D E Store container in a designated, well-ventilated area D->E F Keep away from incompatible materials (Strong acids, bases, oxidizing agents) E->F G Contact a Licensed Waste Disposal Company F->G H Provide SDS to the disposal company G->H I Arrange for waste pickup and disposal H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling L-Aspartic acid 4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for L-Aspartic acid 4-benzyl ester, a key building block in peptide synthesis and pharmaceutical development.[1][2] Adherence to these procedural steps will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white powder, a comprehensive suite of personal protective equipment is necessary to prevent exposure.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety goggles or glassesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][4] Should have side shields.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5] Gloves must be inspected prior to use and disposed of after use.[3][4]
Respiratory Protection N95 (US) or equivalent respiratorNecessary when dust formation is possible or when working outside of a fume hood.[1]
Skin and Body Protection Laboratory coat, full-length pants, closed-toe shoesWear appropriate protective clothing to prevent skin exposure.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe working environment.

Preparation:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure all required PPE is correctly worn before handling the chemical.

  • Have an emergency plan and necessary spill cleanup materials readily available.

Handling:

  • Avoid the formation of dust when handling the solid material.[3]

  • Use appropriate tools, such as a spatula or powder funnel, for transferring the compound.

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • For long-term storage of solutions, temperatures of -20°C or -80°C are recommended.[7]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3][4]

  • Skin Contact: Wash off with soap and plenty of water.[3][4]

  • Eye Contact: Flush eyes with water as a precaution.[3][4]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Chemical Waste: Collect in a designated, labeled, and sealed hazardous waste container.[3]

  • Contaminated Solvents and Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Empty Containers: Dispose of as unused product.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weighing prep3->handle1 handle2 Transfer handle1->handle2 handle3 Reaction/Use handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 disp1 Segregate Waste handle3->disp1 clean2 Store Unused Material clean1->clean2 disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Aspartic acid 4-benzyl ester
Reactant of Route 2
Reactant of Route 2
L-Aspartic acid 4-benzyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.